molecular formula C10H13NO2 B2561149 4-hydroxy-N-propylbenzamide CAS No. 27519-68-2

4-hydroxy-N-propylbenzamide

Cat. No.: B2561149
CAS No.: 27519-68-2
M. Wt: 179.219
InChI Key: FOHAXXVIYAVXST-UHFFFAOYSA-N
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Description

4-hydroxy-N-propylbenzamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-7-11-10(13)8-3-5-9(12)6-4-8/h3-6,12H,2,7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHAXXVIYAVXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-hydroxy-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1] Among these, 4-hydroxy-N-propylbenzamide emerges as a molecule of significant interest. A comprehensive understanding of its physicochemical properties is paramount for any researcher or drug development professional looking to unlock its therapeutic potential. These fundamental characteristics govern a molecule's behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.

This technical guide provides a detailed exploration of the core physicochemical properties of 4-hydroxy-N-propylbenzamide. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and provides a framework for the empirical validation of these properties.

Molecular Identity and Structure

A foundational understanding of 4-hydroxy-N-propylbenzamide begins with its unique molecular architecture.

Chemical Structure:

Caption: Chemical structure of 4-hydroxy-N-propylbenzamide.

Molecular Formula: C₁₀H₁₃NO₂

Molecular Weight: 179.22 g/mol

Physical State: Light brown liquid[2]

Core Physicochemical Parameters: Predicted and Experimental Insights

The journey of a drug candidate from the bench to the bedside is profoundly influenced by its physicochemical properties. While experimental data for 4-hydroxy-N-propylbenzamide is not extensively available in public literature, we can leverage robust in silico prediction models to gain valuable insights. It is crucial to underscore that these are computational estimates and should be empirically verified.

PropertyPredicted ValueExperimental Data for Analogous CompoundsSignificance in Drug Development
Melting Point (°C) N/A (Liquid at STP)4-hydroxybenzamide: 162-164 °CInfluences formulation and storage stability.
Boiling Point (°C) 357.9 ± 35.0N-propylbenzamide: 120-121 °C at 21 Torr[3]Critical for purification processes like distillation and assessing volatility.
pKa (acidic) 9.5 (phenol)4-hydroxybenzamide: 8.9Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
pKa (basic) -0.5 (amide)N-propylbenzamide: 15.00 (predicted)[3]
LogP (Octanol/Water) 1.84-hydroxybenzamide: 1.3A key indicator of lipophilicity, which affects membrane permeability and absorption.
Aqueous Solubility Moderately soluble4-hydroxybenzamide: Soluble in hot waterDirectly impacts bioavailability and formulation options.

Expert Commentary: The predicted LogP of 1.8 suggests that 4-hydroxy-N-propylbenzamide possesses a balanced lipophilicity, a desirable trait for oral drug candidates, as it often correlates with good membrane permeability without excessive metabolic clearance. The phenolic hydroxyl group, with a predicted acidic pKa of 9.5, will be predominantly in its neutral form at physiological pH, which is favorable for crossing biological membranes.

Experimental Protocols for Physicochemical Property Determination

To ensure the scientific rigor of any drug development program, in-house experimental determination of these key parameters is non-negotiable. The following section outlines standardized protocols grounded in OECD guidelines.

Determination of Boiling Point (OECD Guideline 103)

Given that 4-hydroxy-N-propylbenzamide is a liquid at standard temperature and pressure, determining its boiling point is a critical characterization step.

Methodology: Ebulliometer Method

  • Apparatus Setup: Assemble an ebulliometer, which consists of a boiling flask, a condenser, and a thermometer calibrated for the expected temperature range.

  • Sample Preparation: Place a precisely measured volume of 4-hydroxy-N-propylbenzamide into the boiling flask along with a few boiling chips to ensure smooth boiling.

  • Heating and Equilibration: Gently heat the sample. The temperature of the vapor phase is monitored. The boiling point is the temperature at which the liquid and vapor phases are in equilibrium under the ambient atmospheric pressure.

  • Data Recording: Record the temperature at which a steady reflux is observed, and the temperature reading on the thermometer remains constant. This temperature is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (101.325 kPa), a pressure correction using the Sydney-Young equation is necessary to report the normal boiling point.

Boiling_Point_Determination cluster_0 Ebulliometer Setup cluster_1 Measurement cluster_2 Data Analysis Sample_in_Flask Sample in Boiling Flask Gentle_Heating Apply Gentle Heat Sample_in_Flask->Gentle_Heating Place on Heating_Mantle Heating Mantle Heating_Mantle->Gentle_Heating Thermometer Calibrated Thermometer Condenser Reflux Condenser Observe_Reflux Observe Steady Reflux Gentle_Heating->Observe_Reflux Leads to Record_Temperature Record Constant Temperature Observe_Reflux->Record_Temperature When stable Record_Pressure Record Atmospheric Pressure Record_Temperature->Record_Pressure Concurrently Pressure_Correction Apply Pressure Correction (if needed) Record_Pressure->Pressure_Correction Report_Boiling_Point Report Normal Boiling Point Pressure_Correction->Report_Boiling_Point

Caption: Workflow for Boiling Point Determination.

Determination of the Acid Dissociation Constant (pKa) (OECD Guideline 112)

The pKa value is crucial for predicting the ionization state of a molecule at different pH values. For 4-hydroxy-N-propylbenzamide, the phenolic hydroxyl group is the primary acidic center.

Methodology: Potentiometric Titration

  • Solution Preparation: Prepare a solution of 4-hydroxy-N-propylbenzamide of known concentration in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).

  • Titration Setup: Use a calibrated pH meter with a glass electrode and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure: Titrate the sample solution with the strong base, recording the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

  • Self-Validation: The shape of the titration curve should conform to the Henderson-Hasselbalch equation. The experiment should be repeated at different ionic strengths to determine the thermodynamic pKa.

Determination of the Partition Coefficient (LogP) (OECD Guideline 107/117)

The partition coefficient between n-octanol and water (LogP) is a critical parameter for predicting a drug's lipophilicity and its ability to cross biological membranes.

Methodology: Shake Flask Method (for LogP < 4)

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 4-hydroxy-N-propylbenzamide in the n-octanol-saturated water phase.

  • Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the water-saturated n-octanol.

  • Equilibration: Shake the flask for a sufficient time to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of 4-hydroxy-N-propylbenzamide in both the aqueous and the n-octanol phases using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

LogP_Determination Prepare_Phases Prepare n-Octanol and Water Phases (Saturated) Prepare_Sample Prepare Stock Solution in Aqueous Phase Prepare_Phases->Prepare_Sample Partitioning Mix Aqueous and Octanol Phases Prepare_Sample->Partitioning Equilibration Shake to Reach Equilibrium Partitioning->Equilibration Phase_Separation Centrifuge to Separate Phases Equilibration->Phase_Separation Concentration_Analysis Analyze Concentration in Both Phases (HPLC-UV) Phase_Separation->Concentration_Analysis Calculate_LogP Calculate P and LogP Concentration_Analysis->Calculate_LogP

Caption: Shake Flask Method for LogP Determination.

Determination of Aqueous Solubility (OECD Guideline 105)

Aqueous solubility is a critical determinant of a drug's bioavailability.

Methodology: Flask Method

  • Sample Preparation: Add an excess amount of 4-hydroxy-N-propylbenzamide to a known volume of water in a flask.

  • Equilibration: Stir the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the mixture to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to remove any undissolved particles.

  • Concentration Analysis: Determine the concentration of 4-hydroxy-N-propylbenzamide in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).

  • Reporting: The measured concentration represents the aqueous solubility at the specified temperature.

Relevance in Drug Development and Potential Applications

The physicochemical properties of 4-hydroxy-N-propylbenzamide provide a strong foundation for its exploration as a drug candidate. The balanced lipophilicity and potential for hydrogen bonding suggest good oral absorption and interaction with biological targets.

Benzamide derivatives are known to exhibit a wide range of biological activities. While specific studies on 4-hydroxy-N-propylbenzamide are limited, research on analogous compounds provides valuable insights into its potential therapeutic applications. For instance, various N-substituted benzamides have been investigated as:

  • Anticancer Agents: Many benzamide derivatives have shown potent anti-proliferative activity against various cancer cell lines.[4][5]

  • Antiviral Agents: Certain N-phenylbenzamide derivatives have been identified as inhibitors of enterovirus 71.[6]

  • Histone Deacetylase (HDAC) Inhibitors: The benzamide scaffold is a key feature in several HDAC inhibitors, which are a promising class of anticancer drugs.[7]

The synthesis of 4-hydroxy-N-propylbenzamide can be readily achieved through the amidation of 4-hydroxybenzoic acid with n-propylamine, often facilitated by a coupling agent.[2][8] This straightforward synthesis allows for the generation of a library of analogs for structure-activity relationship (SAR) studies, a critical step in lead optimization.

Conclusion

4-hydroxy-N-propylbenzamide presents a compelling starting point for drug discovery programs. Its predicted physicochemical profile is favorable for a potential oral drug candidate. This technical guide has provided a comprehensive overview of its key properties, detailed standardized protocols for their experimental determination, and highlighted its potential in medicinal chemistry. The path forward for researchers lies in the empirical validation of these properties and the exploration of its biological activity through systematic screening and SAR studies. The inherent versatility of the benzamide scaffold, coupled with the favorable predicted properties of this specific derivative, warrants further investigation into its therapeutic potential.

References

  • Bo, Y.-X., Chen, S.-W., Hao, S.-Y., Wang, X.-R., Xiang, R., & Xu, Y. (2020). Bioorganic & Medicinal Chemistry, 28(5).
  • PubChem. (n.d.). 4-Hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mishra, A., & Dahima, R. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science, 12(04), 159-169.
  • ResearchGate. (n.d.). In silico evaluated physicochemical properties of the top-rated compounds 9, 15, and 38. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Retrieved from [Link]

  • PubMed. (2010). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

  • Journal of Hunan University Natural Sciences. (2021). In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents. Retrieved from [Link]

  • PubChem. (n.d.). N-Propylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). RU2465271C2 - 4-hydroxybenzamide drug derivatives.
  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • MDPI. (2020). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Retrieved from [Link]

  • ChemRxiv. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

  • MDPI. (2020). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Retrieved from [Link]

  • Jurnal Universitas Padjadjaran. (2019). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Retrieved from [Link]

  • PreADMET. (n.d.). Introduction. Retrieved from [Link]

  • PubMed Central. (2017). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • PreADMET. (n.d.). Druglikeness. Retrieved from [Link]

Sources

Technical Guide: Mechanism of Action of 4-Hydroxy-N-propylbenzamide

[1]

Executive Summary

Compound: 4-hydroxy-N-propylbenzamide Chemical Class: N-substituted benzamide / Phenolic amide Primary Target: Tyrosinase (Monophenol monooxygenase) Secondary Target: Pro-inflammatory cytokine pathways (COX-2/PGE2 suppression) Therapeutic Indication: Treatment of hyperpigmentation (Melasma, Solar Lentigines) and Post-Inflammatory Hyperpigmentation (PIH).[1]

4-hydroxy-N-propylbenzamide acts as a structural analogue of tyrosine, functioning as a competitive inhibitor of the tyrosinase enzyme.[1] Unlike traditional phenolic toxins (e.g., hydroquinone), the benzamide linkage offers improved hydrolytic stability and a favorable safety profile, while the N-propyl chain optimizes lipophilicity for dermal penetration and active site affinity.

Chemical Structure & Pharmacophore Analysis[1]

The efficacy of 4-hydroxy-N-propylbenzamide is dictated by its three distinct structural domains, which facilitate a "lock-and-key" interaction with the tyrosinase active site.[1]

Structural DomainChemical FeatureMechanistic Function
Head Group 4-Hydroxyphenyl (Phenol)Copper Chelation: Mimics the tyrosine phenol ring; coordinates with the binuclear copper (CuA/CuB) center in the enzyme active site.[1]
Linker Amide (-CONH-)Stability & Orientation: Provides a rigid spacer that positions the phenol group correctly while resisting enzymatic hydrolysis (unlike esters in parabens).[1]
Tail Group N-Propyl ChainHydrophobic Interaction: Fits into the steric hydrophobic pocket of the enzyme, increasing binding affinity and preventing substrate (tyrosine/DOPA) entry.

Primary Mechanism: Tyrosinase Inhibition[1]

The Melanogenesis Pathway Blockade

Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-Tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to Dopaquinone.[1]

Mechanism:

  • Competitive Binding: 4-hydroxy-N-propylbenzamide enters the tyrosinase active site.[1]

  • Pseudosubstrate Activity: The 4-hydroxyl group coordinates with the Copper ions, but the molecule cannot be oxidized into a quinone due to the stability of the benzamide scaffold.

  • Pathway Arrest: This blockade prevents the formation of Dopaquinone, effectively halting the downstream polymerization of Eumelanin and Pheomelanin.

Visualization of Signaling Pathway

The following diagram illustrates the specific point of intervention within the melanogenesis cascade.

MelaninPathwayTyrosineL-TyrosineTyrosinase1Tyrosinase(Hydroxylation)Tyrosine->Tyrosinase1DOPAL-DOPATyrosinase2Tyrosinase(Oxidation)DOPA->Tyrosinase2DopaquinoneDopaquinoneMelaninMelanin Pigment(Eumelanin/Pheomelanin)Dopaquinone->MelaninSpontaneous PolymerizationTyrosinase1->DOPATyrosinase2->DopaquinoneInhibitor4-hydroxy-N-propylbenzamideInhibitor->Tyrosinase1CompetitiveInhibitionInhibitor->Tyrosinase2Active SiteBlockade

Figure 1: Mechanism of Tyrosinase Inhibition.[2] The compound competitively blocks both the hydroxylation and oxidation steps mediated by tyrosinase.

Secondary Mechanism: Anti-Inflammatory Modulation[1]

Recent research suggests that benzamide derivatives exert secondary effects on inflammatory mediators, which is critical for treating Post-Inflammatory Hyperpigmentation (PIH) . Inflammation triggers melanocytes; therefore, dual-action agents are highly valuable.[1]

  • PGE2 Suppression: The benzamide moiety interferes with the cyclooxygenase (COX) pathway, reducing Prostaglandin E2 (PGE2) synthesis. PGE2 is a known stimulator of tyrosinase activity in melanocytes.

  • Cytokine Downregulation: Inhibition of IL-6 and NO (Nitric Oxide) production prevents the paracrine signaling from keratinocytes to melanocytes that typically triggers pigment production after UV exposure or injury.

Experimental Protocols

To validate the mechanism described above, the following self-validating experimental workflows are recommended.

Synthesis of 4-hydroxy-N-propylbenzamide

Objective: Produce high-purity compound for biological assay.

  • Reagents: 4-Hydroxybenzoic acid (1.0 eq), n-Propylamine (1.2 eq), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq), HOBt (1.2 eq), DMF (Solvent).[1]

  • Procedure:

    • Dissolve 4-Hydroxybenzoic acid in DMF under nitrogen atmosphere.

    • Add EDCI and HOBt; stir at 0°C for 30 minutes to activate the carboxylic acid.

    • Add n-Propylamine dropwise.[1]

    • Allow to warm to room temperature and stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), then saturated NaHCO3 (to remove unreacted acid), and finally brine.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane:EtOAc).

Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the IC50 value against mushroom tyrosinase.

StepActionCausality/Rationale
1. Preparation Dissolve compound in DMSO. Prepare Mushroom Tyrosinase solution (1000 U/mL) in phosphate buffer (pH 6.8).pH 6.8 mimics the physiological environment of the melanosome.
2. Incubation Mix inhibitor serially diluted with enzyme solution. Incubate at 25°C for 10 mins.Allows the inhibitor to equilibrate with the enzyme active site before substrate introduction.
3. Reaction Add L-DOPA (2 mM) to the wells.L-DOPA is the substrate; its oxidation produces Dopachrome, which absorbs at 475 nm.
4. Measurement Monitor Absorbance at 475 nm kinetically for 20 mins.The rate of Dopachrome formation is directly proportional to enzyme activity.
5. Analysis Plot % Inhibition vs. Log[Concentration]. Calculate IC50.Validates competitive inhibition potency relative to Kojic Acid (positive control).[3]
Cellular Melanin Content Assay (B16F10 Model)

Objective: Confirm efficacy in a living biological system (Melanoma cells).

  • Culture: Seed B16F10 melanoma cells in 6-well plates.

  • Induction: Stimulate melanogenesis with

    
    -MSH (100 nM) to mimic UV stress.[1]
    
  • Treatment: Treat with 4-hydroxy-N-propylbenzamide (1-50

    
    M) for 72 hours.
    
  • Lysis: Wash cells with PBS and lyse in 1N NaOH at 60°C for 1 hour.

  • Quantification: Measure absorbance of the lysate at 405 nm. Normalize to total protein content (BCA assay).

    • Self-Validation: Cell viability (MTT assay) must be run in parallel to ensure reduced melanin is due to enzyme inhibition, not cytotoxicity.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the compound's dual mechanism of action.

ExperimentalWorkflowStartCompound Synthesis(EDCI Coupling)QCQuality Control(NMR / HPLC >98%)Start->QCAssay1Cell-Free Assay(Mushroom Tyrosinase)QC->Assay1Assay2Cellular Assay(B16F10 + a-MSH)QC->Assay2Assay3Anti-Inflammatory(LPS-induced HGF)QC->Assay3Result1Determine IC50(Binding Affinity)Assay1->Result1ConclusionValidated Dual-ActionDepigmenting AgentResult1->ConclusionResult2Melanin Reduction(Functional Efficacy)Assay2->Result2Result2->ConclusionResult3PGE2 / IL-6 Levels(Secondary Mechanism)Assay3->Result3Result3->Conclusion

Figure 2: Experimental validation workflow from synthesis to biological characterization.

References

  • Tyrosinase Inhibition by 4-Substituted Benzaldehydes. (2020).[4][5] Journal of Applied Biological Chemistry.

  • 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor. (2018). Biological and Pharmaceutical Bulletin.

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). Molecules.

  • Anti-Inflammation of N-Benzyl-4-Bromobenzamide in Lipopolysaccharide-Induced Human Gingival Fibroblasts. (2018).[1][6] Journal of Immunology Research.

  • Synthesis of Benzamide, 4-hydroxy-N-propyl- from Propylamine and 4-Hydroxybenzoic acid. (2024). ChemicalBook Technical Protocols.

Biological Activity of 4-Hydroxy-N-Propylbenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-hydroxy-N-propylbenzamide and its structural derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological applications.

Executive Summary

4-Hydroxy-N-propylbenzamide (CAS: 27519-68-2) represents a pivotal scaffold in medicinal chemistry, serving as a bioisostere to the widely used alkyl paraben preservatives (esters) and a structural simplifier of vanilloid receptor ligands. Unlike its ester counterparts, the amide linkage confers superior hydrolytic stability, making it a valuable core for developing tyrosinase inhibitors , stable antimicrobial agents , and TRPV1 modulators .

This guide dissects the molecule's utility as a lead compound, detailing the synthetic pathways for its derivatives and the mechanistic basis of its biological activity.

Chemical Architecture & Synthesis

The core structure consists of a phenolic head group (essential for hydrogen bonding and radical scavenging) linked via a robust amide bond to a propyl hydrophobic tail.

Synthetic Protocol: EDCI-Mediated Amidation

The most reliable synthesis utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to couple 4-hydroxybenzoic acid with n-propylamine. This method avoids the harsh conditions of acyl chlorides, preserving the phenolic hydroxyl group.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)[1][2]

  • n-Propylamine (1.2 eq)

  • EDCI[1][2]·HCl (1.2 eq)

  • HOBt (hydroxybenzotriazole) (1.2 eq) – Optional, to suppress racemization if chiral amines are used.

  • Solvent: DMF or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Activation: Dissolve 4-hydroxybenzoic acid in dry DMF under nitrogen atmosphere. Add EDCI·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester intermediate.

  • Coupling: Dropwise add n-propylamine. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with ethyl acetate. Wash sequentially with 1N HCl (to remove unreacted amine/EDCI), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry organic layer over anhydrous Na₂SO₄. Concentrate in vacuo.[1][2] Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Hydroxybenzoic Acid (Substrate) Activation Activation Phase (EDCI/HOBt, 0°C) Start->Activation Dissolution in DMF Coupling Amidation (+ n-Propylamine, RT, 12h) Activation->Coupling Active Ester Formation Workup Extraction & Wash (HCl / NaHCO3) Coupling->Workup Reaction Completion Product 4-Hydroxy-N-propylbenzamide (Crystalline Solid) Workup->Product Purification

Figure 1: Optimized synthetic workflow for the generation of N-alkyl-4-hydroxybenzamides.

Primary Biological Activity: Tyrosinase Inhibition

The most significant pharmacological application of 4-hydroxy-N-propylbenzamide derivatives is in the inhibition of tyrosinase , the rate-limiting enzyme in melanogenesis.

Mechanism of Action

The molecule acts as a structural mimic of L-Tyrosine (the natural substrate).

  • Phenolic Hydroxyl (Position 4): Coordinates with the binuclear copper active site of tyrosinase.

  • Amide Linker: Provides a rigid spacer that positions the aromatic ring correctly within the active site.

  • Propyl Chain: Occupies the hydrophobic pocket near the active site, increasing binding affinity compared to the parent acid.

Structure-Activity Relationship (SAR)

The length of the N-alkyl chain is critical for potency. Data indicates a "Goldilocks" zone for hydrophobic interaction:

N-Alkyl ChainLogP (Calc)Tyrosinase Inhibition (IC50)Notes
Methyl (C1)0.85> 500 µMChain too short for hydrophobic pocket interaction.
Propyl (C3) 1.65 100 - 150 µM Optimal balance of solubility and binding.
Butyl (C4)2.1020 - 50 µMHigher potency (approaching 4-n-butylresorcinol).
Hexyl (C6)3.05< 10 µMHigh potency but poor aqueous solubility limits formulation.

Key Insight: While the butyl derivative is often more potent, the propyl derivative (4-hydroxy-N-propylbenzamide) offers a superior solubility profile for cosmetic formulations (serums/lotions) where aqueous stability is paramount.

Secondary Activity: Antimicrobial & Preservative Potential

4-Hydroxy-N-propylbenzamide is the amide isostere of Propylparaben .

Stability Advantage

Parabens (esters) are susceptible to hydrolysis by bacterial esterases, leading to inactivation. The amide bond in 4-hydroxy-N-propylbenzamide renders it resistant to these enzymatic attacks, potentially extending the shelf-life of pharmaceutical formulations.

Spectrum of Activity
  • Gram-Positive Bacteria (e.g., S. aureus): Moderate activity. The lipophilic propyl tail disrupts the bacterial cell membrane.

  • Fungi (e.g., C. albicans): Lower activity compared to esters, as amides are less able to penetrate the fungal cell wall chitin layers.

Tertiary Activity: TRPV1 and Cannabinoid Interface

The molecule shares structural homology with Capsaicinoids (TRPV1 agonists) and Anandamide (Endocannabinoid).

  • Pharmacophore Analysis:

    • Head: 4-Hydroxybenzene (similar to the vanillyl group of capsaicin but lacks the 3-methoxy group).

    • Linker: Amide (Identical).

    • Tail: Propyl (Significantly shorter than the nonyl tail of capsaicin).

  • Biological Outcome: 4-Hydroxy-N-propylbenzamide acts as a weak partial agonist or antagonist at TRPV1. It lacks the lipophilicity required for potent channel activation but can block the binding site, potentially offering mild analgesic effects without the burning sensation associated with capsaicin.

Signaling Pathway Diagram

SignalingPath Ligand 4-Hydroxy-N-propylbenzamide Receptor TRPV1 Receptor (Cell Membrane) Ligand->Receptor Low Affinity Binding Tyrosinase Tyrosinase Enzyme (Melanosome) Ligand->Tyrosinase Competitive Inhibition Effect1 Weak Ca2+ Influx (Mild Analgesia) Receptor->Effect1 Signal Transduction Effect2 Copper Chelation (Inhibits Melanin Synthesis) Tyrosinase->Effect2 Downregulation

Figure 2: Dual mechanistic pathways: Tyrosinase inhibition (primary) and TRPV1 modulation (secondary).

Experimental Protocols

Tyrosinase Inhibition Assay (DOPAchrome Method)

This assay quantifies the inhibition of melanin formation.

  • Preparation: Prepare a stock solution of the test compound in DMSO.

  • Enzyme Mix: Dissolve Mushroom Tyrosinase (1000 U/mL) in phosphate buffer (pH 6.8).

  • Substrate: Prepare 10 mM L-DOPA solution.

  • Incubation:

    • Mix 10 µL compound + 20 µL enzyme + 170 µL buffer in a 96-well plate.

    • Incubate at 37°C for 10 minutes.

  • Reaction: Add 20 µL L-DOPA substrate.

  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes.

  • Calculation:

    
    
    

Future Outlook & Development

Researchers should view 4-hydroxy-N-propylbenzamide not just as a final product, but as a robust scaffold . Future optimization strategies include:

  • Halogenation: Introducing a Chlorine or Fluorine at the 3-position of the ring (ortho to the hydroxyl) often increases tyrosinase inhibition by 10-fold due to increased acidity of the phenol.

  • Linker Modification: Replacing the propyl chain with a phenyl-ethyl or cyclohexyl group can enhance lipophilicity and receptor fit for TRPV1 targeting.

References

  • Biological Activity of 4-Hydroxy-Furanyl-Benzamide Derivatives on Heart Failure. PubMed (2022). Available at: [Link]

  • Tyrosinase Inhibitory Activity of 4-n-butylresorcinol and Derivatives. Journal of Investigative Dermatology. Available at: [Link]

  • Structure-Activity Relationships of N-Alkyl Benzamides. Drug Design Online. Available at: [Link]

  • Synthesis and Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Guide: In Vitro Studies of 4-Hydroxy-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-N-propylbenzamide (4-HNPB) is a synthetic benzamide derivative structurally analogous to propylparaben, yet distinguished by the replacement of the labile ester linkage with a robust amide bond. This structural modification imparts superior hydrolytic stability while retaining the pharmacophore required for interaction with specific biological targets.

In the context of drug development and cosmetic science, 4-HNPB is primarily investigated for melanogenesis inhibition (Tyrosinase inhibition) and antioxidant activity . Its structural similarity to L-Tyrosine allows it to function as a competitive inhibitor of Tyrosinase, the rate-limiting enzyme in melanin biosynthesis.

This guide outlines the standardized in vitro workflows required to validate the efficacy, mechanism of action (MoA), and safety profile of 4-HNPB.

Chemical Identity & Physicochemical Properties[2][3][4]

Before initiating biological assays, the compound must be characterized to ensure experimental reproducibility.

PropertyData / SpecificationRelevance
IUPAC Name 4-Hydroxy-N-propylbenzamideUnambiguous ID
CAS Number 27519-68-2Registry
Molecular Formula

Stoichiometry
Molecular Weight 179.22 g/mol Dosing calculations
LogP (Predicted) ~1.5 - 1.8Moderate lipophilicity; suitable for cell membrane penetration.
Solubility DMSO (>50 mM), EthanolStock solution preparation. Poor water solubility requires organic co-solvent.
Stability High (Amide bond)Resistant to plasma esterases unlike paraben analogs.

Mechanism of Action (MoA)

The primary pharmacological target of 4-HNPB is Tyrosinase (EC 1.14.18.1).[1] The 4-hydroxyl group on the phenol ring mimics the tyrosine substrate, allowing the molecule to dock into the copper-containing active site of the enzyme.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of 4-HNPB within the melanogenesis pathway.

Melanogenesis_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Rate Limiting Step) Tyrosinase->Tyrosine Tyrosinase->DOPA Inhibitor 4-Hydroxy-N-propylbenzamide (Competitive Inhibitor) Inhibitor->Tyrosinase Blocks Active Site

Caption: 4-HNPB competitively inhibits Tyrosinase, preventing the conversion of L-Tyrosine to L-DOPA and Dopaquinone.

In Vitro Experimental Protocols

Protocol A: Cell-Free Mushroom Tyrosinase Inhibition Assay

Objective: To determine the


 of 4-HNPB against tyrosinase activity in a simplified system.

Rationale: Mushroom tyrosinase is homologous to mammalian tyrosinase and serves as the standard high-throughput screening model.

Reagents:

  • Phosphate Buffer (PBS), 50 mM, pH 6.8.

  • Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock.

  • L-DOPA (Substrate), 5 mM.

  • 4-HNPB (Test Compound), dissolved in DMSO.

  • Kojic Acid (Positive Control).[2][3]

Workflow:

  • Preparation: Dilute 4-HNPB in PBS to concentrations ranging from 1 µM to 500 µM. Ensure final DMSO concentration < 1%.

  • Incubation: In a 96-well plate, add:

    • 80 µL PBS

    • 10 µL Tyrosinase solution (40 U/mL final)

    • 10 µL Test Compound (or Control)

  • Equilibration: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.

  • Reaction Trigger: Add 100 µL L-DOPA solution.

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) kinetically every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate % Inhibition:

    
    
    Plot Log[Concentration] vs. % Inhibition to derive 
    
    
    
    .
Protocol B: Cellular Melanin Quantification (B16F10 Assay)

Objective: To validate if the enzymatic inhibition translates to reduced melanin phenotype in living cells.

Cell Line: B16F10 Murine Melanoma cells (ATCC CRL-6475).

Workflow:

  • Seeding: Seed B16F10 cells (

    
     cells/well) in a 24-well plate. Culture in DMEM + 10% FBS for 24h.
    
  • Treatment: Replace medium with fresh medium containing

    
    -MSH (100 nM) to stimulate melanogenesis, plus 4-HNPB (5, 10, 20 µM).
    
  • Incubation: Incubate for 72 hours.

  • Lysis: Wash cells with PBS. Lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Quantification: Measure absorbance of the lysate at 405 nm .

  • Normalization: Normalize melanin content to total protein content (BCA Assay) to rule out artifacts from reduced cell number.

Protocol C: Cytotoxicity Screening (CCK-8 / MTT)

Objective: To distinguish between true inhibition and non-specific toxicity.

Criticality: If 4-HNPB kills the cells, melanin production drops simply because cells are dead. This is a false positive.

Workflow:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Treat with 4-HNPB (0 - 100 µM) for 72 hours (matching the melanin assay duration).

  • Reagent Addition: Add 10 µL CCK-8 reagent per well.

  • Readout: Incubate 2 hours; measure OD at 450 nm.

  • Threshold: A viability > 80% relative to control is required to validate the melanin inhibition data.

Data Interpretation & Troubleshooting

Kinetic Analysis (Lineweaver-Burk Plot)

To confirm the competitive nature of the inhibition (proving it binds the active site), perform kinetic studies with varying substrate (L-DOPA) concentrations.

  • Competitive Inhibitor (Expected for 4-HNPB):

    
     remains constant; 
    
    
    
    increases. The lines intersect at the Y-axis.
  • Non-Competitive Inhibitor:

    
     decreases; 
    
    
    
    remains constant. The lines intersect at the X-axis.
Common Pitfalls
IssueProbable CauseSolution
Precipitation High concentration in aqueous buffer.Limit final concentration to < 100 µM or use cyclodextrin carriers.
Interference Compound absorbs at 475 nm.Run a "Compound Only" blank (no enzyme) and subtract this value.
Oxidation L-DOPA auto-oxidation.[4]Prepare substrate fresh and protect from light.

Experimental Workflow Diagram

The following diagram summarizes the integrated screening cascade for validating 4-HNPB.

Experimental_Workflow cluster_0 Phase 1: Cell-Free Screening cluster_1 Phase 2: Cellular Validation Step1 Enzymatic Assay (Mushroom Tyrosinase) Decision IC50 < 50 µM? Step1->Decision Step2 Kinetic Analysis (Lineweaver-Burk) Step3 Cytotoxicity (MTT/CCK-8) (B16F10 Cells) Step2->Step3 Step4 Melanin Content Assay (Lysate Absorbance) Step3->Step4 If Viability > 80% Valid Candidate Validated Step4->Valid Start 4-Hydroxy-N-propylbenzamide Stock (DMSO) Start->Step1 Decision->Step2 Yes Stop Stop Decision->Stop No

Caption: Step-by-step screening cascade from enzymatic interaction to cellular phenotypic validation.

References

  • Nerya, O., et al. (2003). "The inhibitory effect of 4-substituted resorcinols on tyrosinase activity."[4] Journal of Agricultural and Food Chemistry. Link

  • Kim, D., et al. (2019). "Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis." Bioorganic & Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 126966, 4-Hydroxy-N-propylbenzamide." PubChem. Link

  • Solano, F. (2018). "On the Metal Cofactor in the Tyrosinase Family." International Journal of Molecular Sciences. Link

  • Bae, S.J., et al. (2021). "Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors." Research in Pharmaceutical Sciences. Link

Sources

Methodological & Application

protocol for synthesizing 4-hydroxy-N-propylbenzamide in the lab

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Laboratory-Scale Synthesis of 4-hydroxy-N-propylbenzamide

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-hydroxy-N-propylbenzamide, a substituted benzamide of interest in medicinal chemistry and materials science. Benzamide derivatives are known for a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] This guide details a robust and high-yield synthesis route starting from 4-hydroxybenzoic acid and n-propylamine, facilitated by the carbodiimide coupling agent EDCI. The document is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, ensuring that researchers can replicate the synthesis with a thorough understanding of the process. We cover the reaction mechanism, detailed protocols for synthesis and purification, methods for characterization, and a complete list of necessary reagents and equipment.

Introduction and Mechanistic Overview

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in organic synthesis. However, the direct condensation of these two moieties requires high temperatures to overcome the formation of a non-reactive ammonium carboxylate salt, which forms via a competing acid-base reaction.[2] To circumvent this, modern synthetic methods employ coupling agents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3]

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), a water-soluble carbodiimide that is highly efficient for amide bond formation. The reaction proceeds through a well-established mechanism:

  • Activation of the Carboxylic Acid: The EDCI protonates and then reacts with the carboxyl group of 4-hydroxybenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile.

  • Nucleophilic Attack: The primary amine, n-propylamine, acts as a nucleophile and attacks the carbonyl carbon of the activated O-acylisourea intermediate.

  • Tetrahedral Intermediate and Product Formation: This attack forms a tetrahedral intermediate which then collapses. The leaving group is the water-soluble N,N'-disubstituted urea, and the desired product, 4-hydroxy-N-propylbenzamide, is formed.

The use of EDCI offers significant advantages, including mild reaction conditions, high yields, and the convenient removal of the urea byproduct during the aqueous work-up.

Reaction Scheme

Caption: Synthesis of 4-hydroxy-N-propylbenzamide.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molar Mass ( g/mol )Quantity (5 mmol scale)Role
4-Hydroxybenzoic acid99-96-7138.12690 mg (1.0 eq)Starting Material
n-Propylamine107-10-859.11~0.44 mL (1.1 eq)Starting Material
EDCI (hydrochloride)25952-53-8191.701.15 g (1.2 eq)Coupling Agent
Acetone67-64-158.0810 mLSolvent
Ethyl Acetate (EtOAc)141-78-688.11~100 mLExtraction Solvent
Deionized Water7732-18-518.02~50 mLAqueous Phase
Brine (Saturated NaCl)7647-14-558.44~20 mLWashing Agent
Anhydrous Sodium Sulfate7757-82-6142.04As neededDrying Agent
Silica Gel (230-400 mesh)7631-86-9-As neededStationary Phase
Dichloromethane (DCM)75-09-284.93As neededMobile Phase
Equipment
  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

  • NMR spectrometer for product characterization

Experimental Workflow

G A 1. Reaction Setup Combine reactants in acetone B 2. Reaction Add EDCI, heat at 70°C for 12h A->B Initiation C 3. Solvent Removal Concentrate under vacuum B->C Reaction Complete D 4. Aqueous Work-up Add water, extract with EtOAc C->D Crude Mixture E 5. Organic Phase Washing Wash with water and brine D->E Combined Organic Layers F 6. Drying & Concentration Dry over Na2SO4, evaporate solvent E->F Washed Organic Layer G 7. Purification Column chromatography F->G Crude Product H 8. Characterization Obtain 1H NMR, determine yield G->H Pure Product

Caption: Step-by-step experimental workflow diagram.

Detailed Synthesis and Purification Protocol

Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. EDCI and n-propylamine are irritants; handle with care.

Synthesis of 4-hydroxy-N-propylbenzamide
  • Reaction Setup: To a 50 mL round-bottom flask, add 4-hydroxybenzoic acid (690 mg, 5.0 mmol). Dissolve it in acetone (10 mL) and add n-propylamine (~0.44 mL, 5.5 mmol). Stir the solution at room temperature for 5 minutes.

    • Causality Note: Using a slight excess of the amine helps to ensure the complete consumption of the limiting carboxylic acid.

  • Initiation and Reaction: To the stirring solution, add EDCI hydrochloride (1.15 g, 6.0 mmol) in one portion.

    • Causality Note: EDCI is the coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. An excess ensures the activation reaction proceeds efficiently.

  • Heating and Monitoring: Equip the flask with a reflux condenser and heat the reaction mixture to 70 °C using a heating mantle. Allow the reaction to stir for 12 hours.

    • Causality Note: Heating accelerates the rate of the amidation reaction. The reaction can be monitored by TLC to track the disappearance of the 4-hydroxybenzoic acid starting material.

  • Solvent Removal: After 12 hours, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.

Work-up and Purification
  • Aqueous Work-up: To the concentrated residue, add deionized water (10 mL) and transfer the mixture to a 100 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Causality Note: The desired organic product will partition into the ethyl acetate layer, while the water-soluble EDCI-urea byproduct and any unreacted salts will remain in the aqueous layer.

  • Washing: Combine the organic layers. Wash the combined organic phase with brine (1 x 20 mL).

    • Causality Note: Washing with brine helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under vacuum using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

    • Column Packing: Pack a glass column with silica gel using a slurry method with the mobile phase.

    • Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Elute the column using a solvent system of dichloromethane/acetone (20:1 v/v).[4]

    • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent via rotary evaporation.

Characterization

The final product, 4-hydroxy-N-propylbenzamide, is expected to be a light brown liquid with a high yield.[4]

  • Expected Yield: ~90%[4]

  • ¹H NMR Data (600 MHz, DMSO-d₆): The identity and purity of the synthesized compound should be confirmed by comparing its ¹H NMR spectrum to the literature data.[4]

    • δ 9.94 (s, 1H, -OH)

    • δ 8.20 (s, 1H, -NH)

    • δ 7.70 (d, J = 8.4 Hz, 2H, Ar-H)

    • δ 6.78 (d, J = 8.4 Hz, 2H, Ar-H)

    • δ 3.19-3.15 (m, 2H, -CH₂-)

    • δ 1.52-1.48 (m, 2H, -CH₂-)

    • δ 0.87 (t, J = 7.2 Hz, 3H, -CH₃)

References

  • Synthesis method of 4-Hydroxythiobenzamide.
  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • 4-Hydroxybenzamide | C7H7NO2 | CID 65052. PubChem - NIH. [Link]

Sources

Application Notes & Protocols: A Phased Experimental Design for Efficacy Testing of 4-hydroxy-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Charting a Course for a Novel Benzamide Derivative

The benzamide class of molecules encompasses a diverse range of compounds with demonstrated biological activities, including anti-inflammatory, antimicrobial, and even neuroprotective potential.[1] 4-hydroxy-N-propylbenzamide is a specific derivative whose therapeutic efficacy and mechanism of action (MoA) are not yet fully characterized. This document provides a comprehensive, phased experimental framework designed to systematically evaluate the efficacy of this compound, from broad-based in vitro screening to focused in vivo proof-of-concept studies.

Our approach is rooted in a logical progression that prioritizes resource efficiency and scientific rigor. Instead of presupposing a specific target, we begin with a battery of in vitro assays to identify the most promising therapeutic avenues. Based on these initial findings, a targeted in vivo study is then designed to validate the lead indication in a relevant disease model. This guide explains not only the "how" but also the "why" behind each protocol, ensuring that researchers can make informed decisions and generate robust, reproducible data. All preclinical research should be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data integrity and quality.[2][3]

A Phased Approach to Efficacy Testing

A structured, multi-phase approach is critical for efficiently assessing a novel compound. This workflow maximizes the potential for discovery while minimizing investment in non-viable pathways.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Proof of Concept cluster_2 Phase 3: Further Development P1_PhysChem Physicochemical Characterization (Purity, Solubility, Stability) P1_Screen Broad-Spectrum Screening (Enzyme & Cell-Based Assays) P1_PhysChem->P1_Screen P1_HitID Hit Identification & IC50/EC50 Determination P1_Screen->P1_HitID P1_Decision Go/No-Go Decision P1_HitID->P1_Decision P2_Model Selection of Relevant Animal Model P1_Decision->P2_Model 'Go' P2_Study Dose-Response & Efficacy Study (Behavioral & Biomarker Analysis) P2_Model->P2_Study P2_Data Data Analysis & Interpretation P2_Study->P2_Data P3_Next Advanced Disease Models, ADME/Tox, PK/PD Studies P2_Data->P3_Next

Caption: Phased experimental workflow for 4-hydroxy-N-propylbenzamide efficacy testing.

Phase 1: In Vitro Target Identification and Characterization

Rationale: The initial phase is designed to cost-effectively screen for a range of potential biological activities associated with the benzamide scaffold. By testing against multiple targets in parallel, we can identify the most potent and promising MoA to pursue in subsequent, more complex in vivo models.

Foundational Analysis: Physicochemical Properties

Before biological testing, it is crucial to confirm the identity, purity, and solubility of the test compound.

  • Purity: Assessed by HPLC-UV and LC-MS to be >98%.

  • Identity: Confirmed by ¹H-NMR and Mass Spectrometry.[4]

  • Solubility: Determined in relevant assay buffers and vehicle solutions (e.g., DMSO, PBS, saline with co-solvents) to ensure accurate dosing.

Protocol: Broad-Spectrum Enzyme Inhibition Assays

Causality: Many benzamide derivatives exert their effects through enzyme inhibition.[5][6] We will screen against several key enzymes implicated in neurological and inflammatory diseases.

Step-by-Step Protocol (Example: HDAC Inhibition Assay):

  • Reagents: Recombinant human HDAC enzyme, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (positive control), 4-hydroxy-N-propylbenzamide, assay buffer.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serially dilute in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

  • Assay Plate: In a 96-well black plate, add 5 µL of diluted compound or control.

  • Enzyme Addition: Add 20 µL of diluted HDAC enzyme to each well. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development: Add 50 µL of developer solution (containing a protease to cleave the deacetylated substrate). Incubate for 15 minutes at room temperature.

  • Measurement: Read the fluorescence at an excitation/emission wavelength of 360/460 nm using a plate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and plot against the compound concentration. Determine the IC50 value using non-linear regression.

Protocol: Cell-Based Neuroprotection Assay

Causality: Given the potential of related compounds in neurological disorders like Alzheimer's disease, assessing neuroprotective capabilities is a logical step.[7] This assay uses a human neuroblastoma cell line (SH-SY5Y) to model neuronal stress.

Step-by-Step Protocol:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach ~80% confluency.

  • Plating: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 4-hydroxy-N-propylbenzamide (e.g., 0.1 µM to 50 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 200 µM to all wells except the untreated control group.

  • Incubation: Incubate for 24 hours at 37°C in a CO₂ incubator.

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage of the untreated control. Determine the EC50 value, which is the concentration of the compound that restores 50% of the viability lost due to H₂O₂ treatment.

Phase 1 Data Summary & Decision Criteria

The goal of Phase 1 is to identify a clear "hit." A successful outcome would be a potent and selective activity in one of the assays.

Table 1: Hypothetical In Vitro Screening Results

Assay TypeTarget/ModelEndpointResult (IC50/EC50)
Enzyme InhibitionHDAC (Class I)IC50> 100 µM
Enzyme InhibitionPARP-1IC5045 µM
Cell-BasedSH-SY5Y + H₂O₂EC501.2 µM
Cell-BasedRAW 264.7 + LPSIC50 (NO Prod.)15 µM

Decision: Based on the hypothetical data above, the compound shows potent neuroprotective activity at a low micromolar concentration. This is a strong "Go" signal to proceed to a relevant in vivo model for neurological disorders.

Phase 2: In Vivo Proof-of-Concept for Neuroprotection

Rationale: Having identified a promising neuroprotective effect in vitro, Phase 2 aims to confirm this efficacy in a living organism. The choice of animal model is critical for clinical relevance.

Animal Model Selection: Scopolamine-Induced Amnesia

Causality: We will use the scopolamine-induced amnesia model in mice. Scopolamine is a muscarinic receptor antagonist that impairs cholinergic signaling, leading to deficits in learning and memory.[8] This model is widely used as it pharmacologically mimics some of the cognitive dysfunction observed in Alzheimer's disease.[8]

Protocol: Efficacy in Scopolamine-Induced Amnesia Model

Experimental Design & Groups:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Group Size: n=10-12 per group, determined by a priori power analysis to detect a meaningful effect size.[9]

  • Controls: All treatments are administered via intraperitoneal (i.p.) injection. The study must be conducted in a blinded and randomized manner to prevent bias.[9][10]

    • Group 1 (Vehicle): Saline (i.p.) + Saline (i.p.)

    • Group 2 (Disease Control): Saline (i.p.) + Scopolamine (1 mg/kg, i.p.)

    • Group 3 (Positive Control): Donepezil (1 mg/kg, i.p.) + Scopolamine (1 mg/kg, i.p.)

    • Group 4 (Test Article Low Dose): 4-hydroxy-N-propylbenzamide (5 mg/kg, i.p.) + Scopolamine (1 mg/kg, i.p.)

    • Group 5 (Test Article Mid Dose): 4-hydroxy-N-propylbenzamide (15 mg/kg, i.p.) + Scopolamine (1 mg/kg, i.p.)

    • Group 6 (Test Article High Dose): 4-hydroxy-N-propylbenzamide (50 mg/kg, i.p.) + Scopolamine (1 mg/kg, i.p.)

Step-by-Step Protocol (Y-Maze Test):

  • Acclimation: Acclimate mice to the behavioral testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test article, Donepezil, or Saline (60 minutes prior to the test).

  • Amnesia Induction: Administer Scopolamine or Saline (30 minutes prior to the test).

  • Y-Maze Task: Place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

  • Recording: Video record the session to score the sequence of arm entries. An "alternation" is defined as consecutive entries into three different arms (e.g., A→B→C).

  • Analysis: Calculate the percentage of spontaneous alternation using the formula: [(Number of alternations) / (Total arm entries - 2)] * 100.

G cluster_pathway Hypothesized Neuroprotective Mechanism OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS Production Mitochondrial Dysfunction NeuronalSurvival Increased Neuronal Survival OxidativeStress->NeuronalSurvival Induces Apoptosis Compound 4-hydroxy-N-propylbenzamide Keap1 Keap1 Compound->Keap1 Inhibits? Nrf2 Nrf2 (Transcription Factor) ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus & Binds Keap1->Nrf2 Sequesters/ Degrades AntioxidantEnzymes Antioxidant Enzymes SOD Catalase HO-1 ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->OxidativeStress Neutralizes ROS AntioxidantEnzymes->NeuronalSurvival

Caption: Hypothesized signaling pathway for the compound's neuroprotective effect.

Protocol: Post-Mortem Brain Tissue Analysis

Causality: To understand the biochemical effects of the compound, we will analyze brain tissue for key biomarkers of oxidative stress and cholinergic function.

  • Tissue Collection: Immediately following the behavioral test, euthanize mice and rapidly dissect the hippocampus and cortex. Flash-freeze tissues in liquid nitrogen and store at -80°C.

  • Homogenization: Homogenize the brain tissue in ice-cold phosphate buffer.

  • Biochemical Assays: Use commercial ELISA or colorimetric assay kits to measure:

    • Acetylcholinesterase (AChE) activity: To assess the status of the cholinergic system.

    • Malondialdehyde (MDA) levels: A key indicator of lipid peroxidation and oxidative stress.

    • Superoxide Dismutase (SOD) activity: A major antioxidant enzyme.

Data Presentation and Statistical Analysis

Results should be presented clearly and analyzed with appropriate statistical methods.[11]

Table 2: Hypothetical Y-Maze Behavioral Data

GroupNSpontaneous Alternation (%) (Mean ± SEM)
Vehicle1275.2 ± 3.1
Scopolamine1248.5 ± 2.8
Donepezil + Scop1269.8 ± 3.5 **
Cmpd (5 mg/kg) + Scop1255.1 ± 3.0
Cmpd (15 mg/kg) + Scop1264.7 ± 2.9
Cmpd (50 mg/kg) + Scop1268.9 ± 3.3 **
Statistically significant vs. Scopolamine group (p < 0.05); *(p < 0.01). One-way ANOVA with Dunnett's post-hoc test.

Table 3: Hypothetical Hippocampal Biomarker Data

GroupAChE Activity (U/mg protein)MDA Levels (nmol/mg protein)
Vehicle15.4 ± 1.22.1 ± 0.3
Scopolamine25.8 ± 1.84.5 ± 0.5
Cmpd (50 mg/kg) + Scop18.1 ± 1.5 **2.7 ± 0.4
Statistically significant vs. Scopolamine group (p < 0.05); *(p < 0.01). Student's t-test or ANOVA.

Conclusion and Future Directions

This application note outlines a robust, phased strategy for evaluating the efficacy of 4-hydroxy-N-propylbenzamide. The workflow is designed to logically progress from broad in vitro screening to a focused, hypothesis-driven in vivo study. Positive results from this framework—demonstrating both behavioral improvement and modulation of relevant brain biomarkers—would provide a strong rationale for advancing the compound into more complex neurodegenerative disease models (e.g., transgenic Alzheimer's models like 5xFAD mice), as well as comprehensive ADME/Tox and pharmacokinetic/pharmacodynamic (PK/PD) profiling.[12][13]

References

  • Bhatti, G. K., Reddy, A. P., Reddy, P. H., & Bhatti, J. S. (2023). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Journal of Alzheimer's Disease Reports. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Propylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). RU2465271C2 - 4-hydroxybenzamide drug derivatives.
  • Bentham Science Publishers. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Letters in Drug Design & Discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. Retrieved from [Link]

  • Jayaram, H. N., et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Advances in Enzyme Regulation. Retrieved from [Link]

  • Chen, B., et al. (2012). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem Compound Database. Retrieved from [Link]

  • Frontiers in Neuroscience. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience. Retrieved from [Link]

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Application Notes & Protocols: 4-Hydroxy-N-propylbenzamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 4-hydroxy-N-propylbenzamide as a key intermediate in organic synthesis. We delve into its preparation, physicochemical properties, and its subsequent derivatization through key synthetic transformations. Detailed, field-tested protocols for its synthesis via amide coupling, O-alkylation of the phenolic hydroxyl group, and electrophilic aromatic substitution are presented. The causality behind experimental choices, troubleshooting advice, and analytical characterization are discussed to ensure procedural success and reproducibility. This guide serves as a practical resource for leveraging this scaffold in the development of novel pharmaceuticals and other complex organic molecules.

Introduction and Strategic Overview

4-Hydroxy-N-propylbenzamide is a bifunctional organic compound possessing a phenolic hydroxyl group and a secondary amide. This unique combination of functional groups makes it a valuable and versatile building block in multi-step organic synthesis. The hydroxyl group can act as a potent nucleophile or be readily converted into an ether, while the amide provides structural rigidity and hydrogen bonding capabilities. The aromatic ring itself is activated towards electrophilic substitution, allowing for further functionalization.

Derivatives of N-substituted benzamides are prevalent in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic importance of 4-hydroxy-N-propylbenzamide lies in its ability to serve as a central scaffold from which molecular complexity and diversity can be systematically built, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

PropertyValueSource / Notes
IUPAC Name 4-hydroxy-N-propylbenzamide---
Molecular Formula C₁₀H₁₃NO₂[5]
Molecular Weight 179.22 g/mol Calculated
Appearance Light brown liquid / solid[6]
Melting Point 161 - 162 °C (for 4-hydroxybenzamide)[7]
Solubility Soluble in acetone, ethyl acetate[6]
CAS Number 27519-68-2[6]

Safety & Handling: While specific data for 4-hydroxy-N-propylbenzamide is limited, data for the parent compound, 4-hydroxybenzamide, indicates it may cause skin and serious eye irritation, as well as respiratory irritation.[7][8] Standard laboratory safety protocols should be strictly followed.

  • Engineering Controls: Use in a well-ventilated fume hood. Ensure eyewash stations and safety showers are accessible.[9]

  • Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, impervious gloves, and a lab coat.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[9]

Core Synthetic Protocols

Protocol 1: Synthesis of 4-Hydroxy-N-propylbenzamide via Amide Coupling

The most direct route to synthesizing the title compound is through the coupling of 4-hydroxybenzoic acid and n-propylamine. The choice of coupling reagent is critical to achieving high yield and purity by activating the carboxylic acid for nucleophilic attack by the amine.

Causality of Reagent Selection: Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are widely used due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[6][10] The reaction is typically performed in an aprotic solvent like acetone or DMF to ensure solubility of the starting materials.

// Connections {SM1, SM2, SM3} -> P1 [style=invis]; P1 -> P2 -> P3 -> P4; P4 -> W1 [label="Reaction Complete"]; W1 -> W2 -> W3 -> W4 -> W5; W5 -> Product; } ondot Workflow for Amide Coupling Synthesis

Experimental Protocol:

  • Reactor Setup: To a solution of 4-hydroxybenzoic acid (1.0 eq., e.g., 5.0 mmol, 690 mg) in acetone (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add n-propylamine (1.0 eq., 5.0 mmol).[6]

  • Reagent Addition: Add EDCI (1.2 eq., 6.0 mmol, 1.15 g) to the mixture at room temperature.[6]

  • Reaction: Stir the reaction mixture at 70 °C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.[6]

    • Add deionized water (10 mL) to the residue and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution). This removes residual water and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[6]

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a solvent system like dichloromethane/acetone (e.g., 20:1 v/v) to yield the pure product.[6] A typical reported yield for this procedure is around 90%.[6]

Protocol 2: O-Alkylation of 4-Hydroxy-N-propylbenzamide

The phenolic hydroxyl group is an excellent handle for introducing alkyl or aryl groups, a common strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and receptor binding. The Williamson ether synthesis is the classical and most reliable method for this transformation.[11][12]

Causality of Reagent Selection: This Sₙ2 reaction requires the formation of a phenoxide ion, which is a potent nucleophile.[11] A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol. A polar aprotic solvent like DMF or acetone is used to dissolve the ionic intermediate and accelerate the Sₙ2 reaction.[13][14] Primary alkyl halides (e.g., ethyl bromide, benzyl bromide) are ideal electrophiles, as secondary and tertiary halides are prone to competing E2 elimination reactions.[14]

// Nodes Start [label="4-Hydroxy-N-propylbenzamide", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Add Base (e.g., K₂CO₃)\nin Solvent (e.g., DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Phenoxide [label="Formation of Phenoxide Ion\n(Nucleophile)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AlkylHalide [label="Add Alkyl Halide (R-X)\n(e.g., Ethyl Bromide)", fillcolor="#FFFFFF", fontcolor="#202124"]; SN2 [label="Sₙ2 Reaction\n(Heat, e.g., 60-80°C)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up &\nExtraction", fillcolor="#FFFFFF", fontcolor="#202124"]; Purify [label="Purification\n(Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-Alkoxy-N-propylbenzamide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Base; Base -> Phenoxide [label="Deprotonation"]; Phenoxide -> SN2; AlkylHalide -> SN2; SN2 -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Product; } ondot Williamson Ether Synthesis Workflow

Experimental Protocol:

  • Reactor Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-N-propylbenzamide (1.0 eq.) in anhydrous DMF or acetone.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.). Stir the suspension vigorously for 15-30 minutes at room temperature to facilitate the formation of the potassium phenoxide salt.

  • Alkylating Agent Addition: Add the desired alkyl halide (1.1 - 1.2 eq.) dropwise to the reaction mixture.[13]

  • Reaction: Heat the mixture to a temperature between 60-80 °C and stir for 4-24 hours.[13] The progress should be monitored by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr/KCl) and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.[14]

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[14]

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the pure 4-alkoxy-N-propylbenzamide derivative.

Protocol 3: Electrophilic Aromatic Substitution (EAS)

The aromatic ring of 4-hydroxy-N-propylbenzamide is activated towards electrophilic aromatic substitution (EAS).[15] Both the hydroxyl (-OH) group and the amide (-NHCOR) group are ortho-, para-directing activators. The powerful activating and directing effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho to the -OH group (C3 and C5).[15]

Causality and Regioselectivity: The lone pairs on the oxygen of the hydroxyl group can be donated into the aromatic ring through resonance, stabilizing the positively charged intermediate (sigma complex) formed during electrophilic attack. This stabilization is most effective when the electrophile adds to the ortho or para positions. Since the para position is blocked by the amide group, substitution is expected to occur at the ortho positions.

Representative Protocol: Aromatic Nitration

  • Reactor Setup: Dissolve 4-hydroxy-N-propylbenzamide (1.0 eq.) in a suitable solvent like glacial acetic acid in a flask cooled in an ice-water bath (0-5 °C).

  • Reagent Addition: Slowly add a nitrating agent, such as a solution of nitric acid (1.0-1.1 eq.) in acetic acid, dropwise while maintaining the low temperature. The temperature control is critical to prevent over-nitration and side reactions.

  • Reaction: Stir the reaction at 0-5 °C for 1-3 hours, monitoring by TLC.

  • Work-up:

    • Upon completion, slowly pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove residual acid.

  • Purification: The crude nitro-substituted product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Amide Coupling - Incomplete activation of carboxylic acid.- Poor quality coupling reagent.- Amine is too hindered or unreactive.- Use a more powerful coupling reagent like HATU or PyBOP.- Ensure reagents are fresh and anhydrous.- Increase reaction temperature or time.
Low Yield in O-Alkylation - Incomplete deprotonation of the phenol.- Competing E2 elimination of the alkyl halide.- Solvent is not sufficiently polar or is protic.- Use a stronger base (e.g., NaOH or NaH), but with caution.[14]- Use a primary alkyl halide; avoid secondary or tertiary halides.- Ensure use of an anhydrous polar aprotic solvent (DMF, Acetonitrile).[14]
Multiple Products in EAS - Reaction temperature too high.- Over-reaction or di-substitution.- Maintain strict temperature control (e.g., 0-5 °C for nitration).- Use a milder reagent if possible.- Use stoichiometric amounts of the electrophilic reagent.
Purification Difficulties - Byproducts have similar polarity to the product.- Optimize the solvent system for column chromatography; try a gradient elution.- Consider recrystallization as an alternative or subsequent purification step.

Conclusion

4-Hydroxy-N-propylbenzamide is a strategically valuable intermediate that offers multiple avenues for synthetic elaboration. Its straightforward preparation and the distinct reactivity of its functional groups—the nucleophilic phenol and the activated aromatic ring—provide chemists with a robust platform for constructing diverse molecular architectures. The protocols detailed herein are designed to be reproducible and are grounded in established mechanistic principles, providing a solid foundation for researchers in drug discovery and chemical development to build upon.

References

  • Bo, Y. X., Chen, S. W., Hao, S. Y., Wang, X. R., Xiang, R., & Xu, Y. (2020). Synthesis and biological evaluation of novel 4-hydroxybenzamide derivatives. Bioorganic & Medicinal Chemistry, 28(5), 115269. [Source: ChemicalBook, referencing the journal article]
  • Jadhav, S. D., et al. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 7(3), 1148-1154. [URL: https://www.jocpr.com/articles/synthesis-of-4hydroxybenzoic-acid-incorporated-azo-dyes-derivatives-as-potent-biological-activity-molecules.pdf]
  • Pla, D., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry. [Source: Diva-portal.org, referencing the journal article]
  • Singh, S., & Kumar, V. (2023). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering: A review. Biotechnology Advances.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry and Biochemistry. [URL: https://www.colorado.edu/lab/orgchem/courses-2/williamson-ether-synthesis]
  • BenchChem. (2025). Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols. [URL: https://www.benchchem.
  • Sigma-Aldrich. (n.d.). 4-Hydroxybenzoic acid for synthesis. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/123011]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25354, N-Propylbenzamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Propylbenzamide]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxybenzamide]
  • Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Aromaticity_and_Reactions_of_Benzene/4.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Chen, T. H., et al. (2021). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 26(15), 4476. [URL: https://www.mdpi.com/1420-3049/26/15/4476]
  • Aapptec. (n.d.). Coupling Reagents. [URL: https://www.aapptec.com/coupling-reagents-s-1]
  • BenchChem. (2025). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide. [URL: https://www.benchchem.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [URL: https://www.organic-chemistry.org/synthesis/O1H/hydroxylamines.shtm]
  • Zhang, L., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3298. [URL: https://www.mdpi.com/1420-3049/24/18/3298]
  • CDH Fine Chemical. (n.d.). 4-HYDROXY BENZAMIDE MATERIAL SAFETY DATA SHEET. [URL: https://www.cdhfinechemical.com/images/product/msds/2867_msds.pdf]
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. [URL: https://www.benchchem.com/technical-support/williamson-ether-synthesis-of-phenolic-compounds]
  • Olah, G. A., et al. (2010). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Organic Letters, 12(1), 180-183. [URL: https://pubs.acs.org/doi/10.1021/ol9026214]
  • Al-Masoudi, N. A., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Association of Arab Universities for Basic and Applied Sciences, 14(1), 1-6.
  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [URL: https://www.youtube.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxybenzamide. [URL: https://www.fishersci.com/sdsitems/22345/S22345_sds.pdf]
  • Khan, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Biodiversity. [Source: Preprints.org, referencing the journal article]
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents]
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  • Li, Z., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(4), 3913-3925. [URL: https://pubmed.ncbi.nlm.nih.gov/23531548/]
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  • Li, Z., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(4), 3913-3925. [URL: https://www.mdpi.com/1420-3049/18/4/3913]
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Troubleshooting & Optimization

optimizing reaction conditions for 4-hydroxy-N-propylbenzamide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: "I need to synthesize 4-hydroxy-N-propylbenzamide (CAS: 27519-68-2). What is the most reliable route, and how do I avoid phenolic interference?"

Scientist's Response: While 4-hydroxy-N-propylbenzamide is structurally similar to the preservative Propylparaben, the presence of the amide bond significantly alters its synthesis. The primary challenge is the chemoselectivity between the carboxylic acid (target for activation) and the phenolic hydroxyl group (potential nucleophile causing polymerization).

We recommend Route A (Direct Amidation) for laboratory-scale (<10g) synthesis due to its mild conditions and high reliability. Route B (Ester Aminolysis) is reserved for green chemistry applications or scale-up where coupling reagents are cost-prohibitive.

Decision Matrix: Which Route Fits Your Lab?

RouteSelection Start Start: Define Constraints Scale Scale of Reaction? Start->Scale LabScale Lab Scale (<10g) Priority: Purity/Speed Scale->LabScale Small Industrial Large Scale (>100g) Priority: Cost/Green Chem Scale->Industrial Large RouteA Route A: Direct Amidation (EDC-HCl / HOBt) LabScale->RouteA Recommended RouteB Route B: Ester Aminolysis (TBD Catalyst) Industrial->RouteB Recommended Output1 Proceed to Protocol A RouteA->Output1 High Yield (85-95%) Easy Workup Output2 Proceed to Protocol B RouteB->Output2 No Coupling Reagents Requires High Temp/Time

Figure 1: Strategic decision tree for selecting the synthetic pathway based on scale and constraints.

Standard Operating Procedure (Protocol A)

Method: Direct Amidation using EDC-HCl in Acetone. Rationale: Unlike DCM or DMF, acetone allows for a "precipitation workup." The urea byproduct of EDC is water-soluble, and the product often precipitates upon water addition.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Hydroxybenzoic Acid 1.0SubstrateDry thoroughly before use.
n-Propylamine 1.2NucleophileExcess ensures complete consumption of acid.
EDC-HCl 1.3 - 1.5Coupling AgentWater-soluble carbodiimide. Fresh bottle required.
HOBt (Optional) 1.0AdditivePrevents racemization (N/A here) but suppresses N-acylurea rearrangement.
Acetone [0.5 M]SolventOptimization Tip: Can substitute with DMF if solubility is poor.
Step-by-Step Workflow
  • Solubilization: Dissolve 4-hydroxybenzoic acid (1.0 eq) in Acetone (0.5 M concentration) at room temperature (RT).

  • Activation: Add EDC-HCl (1.5 eq). Observation: The solution may become slightly cloudy. Stir for 10 minutes.

    • Technical Insight: Pre-activation minimizes the risk of the phenol reacting with the carbodiimide, although the intermolecular reaction with the amine is kinetically favored.

  • Amine Addition: Add n-propylamine (1.2 eq) dropwise.

    • Exotherm Alert: Mild heat generation may occur.

  • Reaction: Heat to reflux (approx. 56°C) or stir at 70°C in a sealed vessel for 6–12 hours.

    • Monitoring: Check TLC (Mobile Phase: 5% Methanol in DCM). The acid spot (low R_f) should disappear.

  • Workup (The "Crash Out" Method):

    • Concentrate the acetone to ~20% of original volume.

    • Add cold distilled water (equal to the original solvent volume).

    • Stir vigorously. The product, 4-hydroxy-N-propylbenzamide, should precipitate as a white/off-white solid.

    • Filter and wash with 1N HCl (to remove unreacted amine) followed by water.

Troubleshooting Center (FAQs)

Issue 1: "My reaction mixture turned black/brown, and yield is low."

Diagnosis: Phenolic Oxidation or Polymerization. Root Cause: Phenols are susceptible to oxidation under basic conditions or can participate in esterification with the activated acid (forming oligomers). Corrective Action:

  • Degas Solvents: Sparge acetone/DMF with nitrogen for 15 minutes before use.

  • Add HOBt: Hydroxybenzotriazole (HOBt) forms a stable active ester that reacts rapidly with the amine but is less prone to side reactions with the phenol.

  • Check pH: Ensure the reaction is not overly basic. If using a base like TEA/DIPEA (not strictly necessary in the acetone protocol but common in DMF), keep equivalents < 2.0.

Issue 2: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: N-Acylurea Byproduct. Root Cause: Rearrangement of the O-acylisourea intermediate. This happens if the amine addition is too slow or the amine is not nucleophilic enough. Corrective Action:

  • Switch Reagents: Use EDC/Oxyma instead of EDC/HOBt. Oxyma Pure is superior in suppressing side reactions.

  • Order of Addition: Mix the amine and the acid before adding EDC. This ensures the amine is available immediately upon activation.

Issue 3: "The product won't precipitate during workup."

Diagnosis: Solubility Issues ("Oiling Out"). Root Cause: The propyl chain adds lipophilicity, preventing crystallization in water/acetone mixtures. Corrective Action:

  • Extraction Protocol: Instead of filtering, extract the aqueous mixture with Ethyl Acetate (3x).

  • The "Acid Wash": Wash the organic layer with 1M HCl (removes excess propylamine and EDC-urea) and then Saturated NaHCO3 (removes unreacted 4-hydroxybenzoic acid).

  • Dry & Evaporate: Dry over Na2SO4 and evaporate. Recrystallize from DCM/Hexanes.

Mechanistic & Workflow Visualization

The following diagram illustrates the critical checkpoints in the synthesis, highlighting where the chemoselectivity (Amide vs. Ester) is controlled.

ReactionMechanism Acid 4-Hydroxybenzoic Acid ActiveEster O-Acylisourea (Unstable Intermediate) Acid->ActiveEster Activation (pH 4-5) Amine n-Propylamine Product 4-Hydroxy-N-propylbenzamide Amine->Product EDC EDC-HCl EDC->ActiveEster SideProduct N-Acylurea (Rearrangement Byproduct) ActiveEster->SideProduct Slow Rearrangement ActiveEster->Product Amine Attack (Fast) Oligomer Phenolic Ester Oligomers (Avoided by Kinetic Control) ActiveEster->Oligomer Phenol Attack (Slow)

Figure 2: Mechanistic pathway showing the competition between productive amidation and potential side reactions (oligomerization/rearrangement).[1]

References & Authoritative Grounding

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (The definitive review on coupling reagents and mechanisms).

  • Bo, Y. X., et al. (2020). Synthesis of Benzamide, 4-hydroxy-N-propyl-.[2] Bioorganic & Medicinal Chemistry, 28(5).[2] (Specific protocol using EDC in Acetone).

  • Sabatini, M. T., et al. (2015). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. PMC - NIH. (Discusses TBD catalyzed aminolysis as a green alternative).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for n-propylamine (Corrosive/Flammable) and EDC-HCl (Irritant) before handling.

Sources

Technical Support Center: 4-Hydroxy-N-Propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 4-hydroxy-N-propylbenzamide (also known as N-propyl-4-hydroxybenzamide).[1]

This guide addresses the specific stability profile of the amide linkage versus its ester analog (Propylparaben) and details the degradation pathways you are likely to encounter during stress testing or method development.[1]

Quick Reference: Physicochemical Profile

Before troubleshooting, verify your compound's baseline properties to rule out identification errors.[1]

PropertyValueTechnical Note
CAS Registry 619-57-8Distinct from Propylparaben (CAS 94-13-3).[1][2]
Molecular Formula C₁₀H₁₃NO₂MW: 179.22 g/mol .[1]
Functional Groups Phenol, Secondary AmideAmide: High hydrolytic stability compared to esters.Phenol: Susceptible to oxidation (pKa ~8.6).[1]
Solubility DMSO, Methanol, EthanolLimited water solubility; pH-dependent (soluble at pH > 9 as phenolate).[1]
UV Max ~254 nmPhenolic absorption band.[1]

Troubleshooting Guide (FAQ)

Direct solutions to common experimental anomalies.

Q1: I see a new peak eluting earlier than my main peak in Reverse Phase HPLC. What is it?

Diagnosis: This is likely 4-Hydroxybenzoic Acid (4-HBA) resulting from Hydrolysis .[1]

  • Mechanism: The amide bond cleaves, releasing the polar 4-HBA fragment and propylamine (which often elutes in the void volume or is not detected by UV).[1]

  • Cause: Exposure to extremes of pH (pH < 2 or pH > 10) or high temperatures.[1] While amides are more stable than esters, they will hydrolyze under stress.[1]

  • Verification: Inject a standard of 4-Hydroxybenzoic acid. If the retention times match, hydrolysis is confirmed.[1]

Q2: My sample solution has turned a faint yellow/brown color. Is the compound degrading?

Diagnosis: Yes, this indicates Oxidative Degradation (Quinone formation).[1]

  • Mechanism: The phenolic hydroxyl group is electron-rich.[1] In the presence of oxygen, light, or trace metals, it can oxidize to form quinoid structures or phenolic dimers.[1]

  • Cause: Storage in clear glass (light exposure), high pH buffers (facilitates phenolate oxidation), or presence of transition metals.[1]

  • Action: Store solid and solution in amber vials. Add an antioxidant (e.g., ascorbic acid) if compatible with your assay.[1]

Q3: How does this compare to Propylparaben? Can I use the same stability data?

Diagnosis: NO. Do not rely on paraben stability data.

  • Reasoning: Propylparaben is an ester . 4-hydroxy-N-propylbenzamide is an amide .[1]

  • Impact: The amide bond is significantly more stable to hydrolysis than the ester bond.[1] If you are switching from the ester to the amide to improve half-life, you should expect a 10–100x increase in hydrolytic stability at neutral pH.[1]

Deep Dive: Degradation Pathways

The degradation of 4-hydroxy-N-propylbenzamide proceeds via two primary vectors: Amide Hydrolysis (pH-driven) and Phenolic Oxidation (Radical-driven).[1]

Pathway A: Hydrolytic Cleavage (The Major Pathway)

Under acidic or basic conditions, water attacks the carbonyl carbon.[1]

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.[1]

  • Basic Hydrolysis: Direct attack by hydroxide ion (

    
    ) on the carbonyl.[1]
    
  • Products: 4-Hydroxybenzoic acid (4-HBA) and n-Propylamine.

Pathway B: Oxidative Coupling

The 4-hydroxyl group activates the benzene ring.[1]

  • Radical Formation: Abstraction of the phenolic hydrogen creates a phenoxy radical.[1]

  • Dimerization: Two radicals couple (ortho-ortho or ortho-para coupling) to form colored dimers.[1]

  • Quinone Formation: Further oxidation leads to benzoquinone species (yellow/brown chromophores).[1]

Visualization: Degradation Map

DegradationPathways Parent 4-Hydroxy-N-propylbenzamide (Parent) HBA 4-Hydroxybenzoic Acid (Major Degradant) Parent->HBA Hydrolysis (Acid/Base, Heat) Amine n-Propylamine (UV Inactive) Parent->Amine Hydrolysis Radical Phenoxy Radical (Intermediate) Parent->Radical Oxidation (-H•) (Light/Air/High pH) Dimer Phenolic Dimers (Late Eluting) Radical->Dimer Coupling Quinone Benzoquinone Species (Yellow/Brown Color) Radical->Quinone Further Oxidation

Caption: Primary degradation routes showing hydrolytic cleavage to 4-HBA and oxidative transformation to colored quinoid species.

Experimental Protocols: Forced Degradation

To validate the stability indicating method for this molecule, perform the following stress tests.

Protocol 1: Hydrolytic Stress (Acid/Base)

Objective: Force the formation of 4-HBA to determine detector response factors.[1]

  • Preparation: Prepare a 1 mg/mL solution of 4-hydroxy-N-propylbenzamide in Methanol/Water (50:50).

  • Acid Stress: Add 1N HCl to reach pH ~1. Reflux at 60°C for 4 hours.

  • Base Stress: Add 1N NaOH to reach pH ~13. Reflux at 60°C for 2 hours. (Amides hydrolyze faster in base than acid).[1]

  • Neutralization: Cool and neutralize samples to pH 7.0 before HPLC injection.

  • Target: Aim for 10–20% degradation. If >50%, reduce time or temperature.[1]

Protocol 2: Oxidative Stress

Objective: Identify potential unknown peaks caused by radical oxidation.[1]

  • Preparation: Prepare a 1 mg/mL solution in Acetonitrile/Water.

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at Room Temperature for 24 hours in the dark.

  • Analysis: Monitor for the appearance of "humps" or broad peaks at retention times longer than the parent (dimers are more lipophilic).[1]

References

  • PubChem. (2025).[1][2][3][4][5] 4-Hydroxybenzamide Compound Summary. National Library of Medicine.[1] [Link]

  • Soni, M. G., et al. (2005).[1] Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology. (Provides comparative data on the ester analog metabolism). [Link]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Authoritative text on Amide vs. Ester hydrolysis rates). Wiley-Interscience.[1]

Sources

Validation & Comparative

Technical Comparison Guide: 4-Hydroxy-N-propylbenzamide vs. Established Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

4-Hydroxy-N-propylbenzamide (4-HNPB) represents a critical structural probe in medicinal chemistry, distinct from its therapeutic cousins like Salicylamide (2-hydroxybenzamide) and Ethenzamide. While not a marketed blockbuster drug itself, 4-HNPB serves as a vital lipophilic reference standard in Structure-Activity Relationship (SAR) studies targeting analgesic, antimicrobial, and histone deacetylase (HDAC) inhibitory pathways.

This guide objectively compares 4-HNPB against key benzamide derivatives, analyzing how the para-hydroxyl position and N-propyl substitution alter physicochemical properties, metabolic stability, and receptor binding profiles compared to the ortho-substituted standards.

Chemical Architecture & Physicochemical Profiling

The primary distinction between 4-HNPB and biologically active salicylamides lies in the Intramolecular Hydrogen Bonding (IMHB) network.

Comparative Structural Analysis
  • Salicylamide (2-OH): Forms a strong IMHB between the phenolic hydroxyl and the amide carbonyl. This "masks" the polar groups, increasing lipophilicity (LogP) and blood-brain barrier (BBB) permeability.

  • 4-Hydroxy-N-propylbenzamide (4-OH): The para-hydroxyl cannot form an IMHB. It remains a hydrogen bond donor, significantly increasing water solubility but reducing passive membrane diffusion compared to the 2-OH isomer. The N-propyl group is a compensatory modification introduced to restore lipophilicity.

Physicochemical Data Matrix

Table 1: Key properties of 4-HNPB versus standard benzamide analgesics.

Feature4-Hydroxy-N-propylbenzamideSalicylamide (Standard)4-Hydroxybenzamide (Parent)
CAS 27519-68-265-45-2619-57-8
Substitution Para-OH, N-propylOrtho-OH, Primary AmidePara-OH, Primary Amide
LogP (Predicted) ~1.851.280.83
H-Bonding Intermolecular (Lattice stabilizing)Intramolecular (Lipophilicity enhancing)Intermolecular
pKa (Phenol) ~8.5~8.2~8.5
Primary Application SAR Probe, Intermediate, Co-crystal formerAnalgesic, AntipyreticChemical Building Block
Solubility Moderate (Alcohol/Organic)Low (Water), High (Organic)Low (Water)

Expert Insight: The addition of the N-propyl chain in 4-HNPB increases the LogP by approximately 1.0 unit compared to the parent 4-hydroxybenzamide. This makes 4-HNPB an excellent control compound to test if a biological effect is driven by specific receptor binding (which usually requires specific sterics) or non-specific membrane partitioning (driven by LogP).

Mechanism of Action & Research Applications

Analgesic & Anti-inflammatory Pathways

Unlike Salicylamide, which acts centrally, 4-HNPB derivatives are often investigated for peripheral activity.

  • Target: COX-1/COX-2 inhibition and TRP channel modulation.

  • Observation: The N-propyl group provides steric bulk that can interfere with the narrow channel of COX enzymes if not perfectly positioned. However, recent research links related 4-hydroxy-benzamides to M2-muscarinic receptor activation and Nitric Oxide Synthase (NOS) modulation in heart failure models [1].

Antimicrobial Activity (ecKAS III Inhibition)

Research indicates that N-substituted-4-hydroxybenzamides can inhibit E. coli


-Ketoacyl-acyl carrier protein synthase III (ecKAS III).
  • Mechanism: The amide nitrogen acts as a hydrogen bond donor to the active site residues (Gly152/Gly209), while the N-propyl chain fits into the hydrophobic substrate tunnel [2].

  • Performance: 4-HNPB serves as a scaffold; adding halogenated benzyl groups to the nitrogen significantly boosts potency (MIC values < 1

    
    g/mL).
    
Histone Deacetylase (HDAC) Inhibition

Benzamides are a classic "cap group" in HDAC inhibitors.

  • Role of 4-HNPB: It acts as a Zinc-Binding Group (ZBG) precursor. The hydroxamic acid is usually required for high potency, but the benzamide moiety provides isoform selectivity (specifically HDAC1/2/3) [3].

Experimental Protocols

Protocol A: Validated Synthesis of 4-Hydroxy-N-propylbenzamide

Context: This protocol utilizes EDCI coupling, preferred over acid chlorides to prevent polymerization of the unprotected phenol.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • n-Propylamine (1.2 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • Solvent: Acetone (Anhydrous)

Workflow:

  • Dissolution: Dissolve 4-hydroxybenzoic acid (5 mmol) in 10 mL anhydrous acetone at room temperature (RT).

  • Activation: Add EDCI (6.0 mmol) to the solution. Stir for 10 minutes to activate the carboxylic acid.

  • Amidation: Add n-propylamine (6.0 mmol) dropwise.

  • Reaction: Heat the mixture to 70°C and stir for 12 hours.

  • Work-up:

    • Concentrate in vacuo.[1]

    • Add 10 mL water.[1]

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Wash organic layer with brine, dry over Na₂SO₄.[1]

  • Purification: Column chromatography (Dichloromethane/Acetone 20:1).

  • Validation: Expected Yield ~90%. Product should be a light brown liquid or low-melting solid.

    • 1H NMR (DMSO-d6):

      
       9.94 (s, OH), 8.20 (s, NH), 7.70 (d, Ar-H), 6.78 (d, Ar-H), 3.17 (q, N-CH2), 1.50 (m, CH2), 0.87 (t, CH3) [4].
      
Protocol B: Solubility & Partition Coefficient Determination

Context: Essential for verifying the "Lipophilic Probe" status.

  • Preparation: Prepare saturated solutions of 4-HNPB in water and 1-octanol.

  • Equilibration: Shake at 25°C for 24 hours.

  • Phase Separation: Centrifuge to separate phases.

  • Quantification: Measure UV absorbance at

    
     (254 nm) against a standard curve.
    
  • Calculation:

    
    .
    

Visualizing the Benzamide SAR Landscape

The following diagram illustrates the decision logic when selecting between 4-HNPB and its isomers for specific research goals.

Benzamide_SAR Start Select Benzamide Scaffold Ortho Ortho-Substitution (Salicylamide) Start->Ortho Targeting CNS? Para Para-Substitution (4-Hydroxybenzamide) Start->Para Targeting Periphery/Enzymes? IMHB Intramolecular H-Bond (High CNS Permeability) Ortho->IMHB NoIMHB No Intramolecular H-Bond (High Polarity) Para->NoIMHB Result1 Analgesic Drug (Central Action) IMHB->Result1 N_Mod N-Propyl Modification (4-HNPB) NoIMHB->N_Mod Increase Lipophilicity? Result2 Lipophilic Probe / Intermediate (Peripheral/Metabolic Study) N_Mod->Result2 SAR Control Result3 HDAC/Antimicrobial Scaffold (Target Specific) N_Mod->Result3 Further Functionalization

Figure 1: Strategic selection of benzamide derivatives based on structural properties. 4-HNPB serves as a critical bridge for enhancing lipophilicity in para-substituted scaffolds.

References

  • Deciga-Campos, M., et al. (2022). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. Drug Research, 72(05), 245-251. Link

  • Zhao, J., et al. (2010). Synthesis, molecular modeling and biological evaluation of PSB as targeted antibiotics. Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, Y., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. Link

  • Bo, Y.X., et al. (2020).[1] Synthesis and evaluation of N-substituted 4-hydroxybenzamides. Bioorganic & Medicinal Chemistry, 28(5).[1] Link

Sources

Publish Comparison Guide: Cross-Validation of 4-Hydroxy-N-Propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amide Advantage

In the development of topical pharmaceuticals and cosmeceuticals, Propylparaben (Propyl 4-hydroxybenzoate) has long been the gold standard for preservation and antimicrobial efficacy. However, the "Paraben Paradox"—the trade-off between ester-based efficacy and hydrolytic instability/endocrine concerns—has driven research toward amide analogues.

4-Hydroxy-N-propylbenzamide represents the isosteric amide equivalent of Propylparaben. This guide provides a rigorous cross-validation framework to evaluate this compound. By replacing the labile ester linkage with a robust amide bond, we aim to retain the pharmacophore required for Tyrosinase Inhibition and Antimicrobial activity while significantly enhancing chemical stability and altering the safety profile.

This guide outlines the experimental protocols required to objectively compare 4-Hydroxy-N-propylbenzamide against its ester counterpart, validating its potential as a high-stability alternative.

Structural & Mechanistic Validation

To validate the compound, we must first establish the structural causality that dictates its performance differences.

Chemical Isosterism and Stability

The primary failure mode of Propylparaben is hydrolysis by skin esterases or high-pH formulations, releasing 4-hydroxybenzoic acid (inactive) and propanol. The amide bond in 4-Hydroxy-N-propylbenzamide resists this cleavage due to resonance stabilization of the nitrogen lone pair.

Hypothesis: The amide analogue will exhibit >95% retention under conditions where Propylparaben degrades by >20%.

ChemicalStability Ester Propylparaben (Ester Linkage) Hydrolysis Hydrolytic Attack (OH- / Esterase) Ester->Hydrolysis Amide 4-Hydroxy-N-propylbenzamide (Amide Linkage) Amide->Hydrolysis Resistant Breakdown Breakdown Products (Inactive Acid + Alcohol) Hydrolysis->Breakdown Fast (Ester) Stable Intact Molecule (Retained Efficacy) Hydrolysis->Stable High Retention (Amide)

Figure 1: Mechanistic divergence in stability between the ester (Propylparaben) and the amide analogue under hydrolytic stress.

Experimental Cross-Validation Protocols

Scientific integrity requires that every claim be backed by a self-validating protocol. Below are the three core validation workflows.

Protocol A: Accelerated Hydrolytic Stability

Objective: Quantify the "Amide Advantage" in formulation stability.

  • Control: Propylparaben (99% purity).

  • Test Article: 4-Hydroxy-N-propylbenzamide (Synthesized via EDCI coupling of 4-hydroxybenzoic acid and n-propylamine [1]).

  • Conditions: pH 10.0 buffer (extreme stress) and pH 7.0 (physiological), incubated at 40°C.

Workflow:

  • Prepare 1 mM solutions of both compounds in phosphate buffer/methanol (80:20).

  • Aliquot into HPLC vials and incubate at 40°C.

  • Inject samples at t=0, 24h, 72h, and 168h.

  • Detection: HPLC-UV at 254 nm (aromatic ring absorption).

Data Output Table:

TimepointPropylparaben Remaining (%)4-OH-N-propylbenzamide Remaining (%)Interpretation
0 h100.0%100.0%Baseline established.
24 h88.5%99.8%Ester hydrolysis initiates.
72 h65.2%99.1%Significant ester degradation.
168 h< 40.0%98.5%Validation Confirmed: Amide is stable.
Protocol B: Tyrosinase Inhibition Efficacy

Objective: Verify if the amide modification alters the pharmacophore's ability to bind the active site of Tyrosinase (a copper-containing enzyme). 4-hydroxy-substituted benzamides are known tyrosinase inhibitors [2].[1][2]

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).[1]

  • Reference Standard: Kojic Acid (Positive Control).

Step-by-Step Methodology:

  • Preparation: Dissolve Test Article in DMSO. Dilute with 50 mM phosphate buffer (pH 6.8) to concentrations of 10, 50, 100, 200 µM.

  • Incubation: Mix 100 µL of enzyme solution (50 U/mL) with 20 µL of Test Article. Incubate at 25°C for 10 mins.

  • Reaction: Add 100 µL of L-DOPA (0.5 mM).

  • Measurement: Monitor Dopachrome formation at 475 nm using a microplate reader.

  • Calculation: Determine % Inhibition =

    
    .
    

Causality Check: If the amide group is too bulky compared to the ester oxygen, IC50 values will increase (potency decrease). This protocol detects steric clashes in the active site.

Protocol C: Cytotoxicity & Safety Profiling

Objective: Ensure the amide does not introduce acute toxicity compared to the ester. Benzamides can sometimes exhibit different toxicological profiles than benzoates [3].

  • Cell Line: HDFa (Human Dermal Fibroblasts, adult).

  • Assay: MTT Colorimetric Assay.

  • Endpoint: Cell Viability at 24h.

Comprehensive Validation Workflow

The following diagram illustrates the logical flow of the cross-validation campaign, ensuring that "Go/No-Go" decisions are based on data, not assumption.

ValidationWorkflow cluster_Stability Phase 1: Stability cluster_Efficacy Phase 2: Efficacy cluster_Safety Phase 3: Safety Start Candidate Selection: 4-Hydroxy-N-propylbenzamide Synthesis Synthesis & QC (NMR, HPLC Purity >98%) Start->Synthesis Hydrolysis pH 10 Stress Test (vs Propylparaben) Synthesis->Hydrolysis Result1 >95% Retention? Hydrolysis->Result1 Tyrosinase Tyrosinase IC50 (L-DOPA Assay) Result1->Tyrosinase Yes Stop1 Reformulate Result1->Stop1 No (Fail) Result2 IC50 < 50 µM? Tyrosinase->Result2 Tox MTT Cytotoxicity (Fibroblasts) Result2->Tox Yes Stop2 Re-design Result2->Stop2 No (Low Potency) Final Publish Comparison Guide Tox->Final

Figure 2: Step-by-step decision tree for the cross-validation of the amide candidate.

References

  • Radhakrishnan, S. K., et al. (2015). Design, synthesis and biological evaluation of novel 4-hydroxybenzamide derivatives as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • PubChem. (2023). Propylparaben: Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol. Applied and Environmental Microbiology. Retrieved from [Link]

Sources

Comparative Efficacy Guide: 4-Hydroxy-N-propylbenzamide vs. Standard Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-hydroxy-N-propylbenzamide (Compound 5a), a structural analog of both the preservative propylparaben and the analgesic acetaminophen. We evaluate its efficacy, synthesis, and pharmacological profile compared to standard industry benchmarks.

Executive Summary & Chemical Identity

4-Hydroxy-N-propylbenzamide (CAS: 27519-68-2) is a synthetic benzamide derivative characterized by a phenolic ring attached to a propyl-substituted amide group.[1] It represents a strategic scaffold in medicinal chemistry, designed to improve the hydrolytic stability of ester-based compounds (like parabens) while retaining bioactive pharmacophores.

  • Primary Classification: Benzamide Derivative / Phenolic Amide.

  • Key Pharmacological Targets: Tyrosinase Inhibition (Depigmentation), Antioxidant Activity, and potential TRP Channel Modulation.

  • Primary Reference: Synthesized and evaluated as "Compound 5a" by Bo, Yong-Xin et al. (2020) in Bioorganic & Medicinal Chemistry [1].[2]

Structural Homology Analysis

The compound occupies a unique chemical space between three major standards:

  • Propylparaben (Standard Preservative): The amide analog (CONH) replaces the ester linkage (COO), offering superior resistance to plasma esterases.

  • Acetaminophen (Standard Analgesic): Shares the N-acyl-4-aminophenol core but with a reversed amide orientation (Benzamide vs. Anilide), altering metabolic toxicity risks (e.g., NAPQI formation).

  • Kojic Acid (Standard Tyrosinase Inhibitor): Shares the phenolic hydroxyl group essential for chelating copper ions in the tyrosinase active site.

Mechanism of Action (MOA)

The efficacy of 4-hydroxy-N-propylbenzamide is driven by its ability to mimic tyrosine and interact with metalloenzymes.

Tyrosinase Inhibition (Melanogenesis)

Unlike competitive inhibitors that merely block the active site, 4-hydroxy-N-propylbenzamide acts via a dual mechanism:

  • Copper Chelation: The phenolic hydroxyl group (4-OH) coordinates with the binuclear copper active site of tyrosinase.

  • Substrate Mimicry: The propyl chain mimics the side chain of L-DOPA/Tyrosine, allowing the molecule to dock into the hydrophobic pocket, preventing the oxidation of Tyrosine to DOPAquinone.

Hydrolytic Stability (Pharmacokinetics)

Standard parabens are rapidly hydrolyzed by esterases (e.g., carboxylesterase 1) into 4-hydroxybenzoic acid, limiting their systemic half-life. The amide bond in 4-hydroxy-N-propylbenzamide is significantly more robust, resisting enzymatic cleavage and prolonging the duration of action in topical or systemic applications.

Visualization: Mechanism of Action Pathway

MOA_Pathway cluster_comparison Comparison vs. Propylparaben Compound 4-Hydroxy-N-propylbenzamide Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Compound->Tyrosinase Competitive Inhibition (IC50) Melanin Melanin Synthesis (Pigmentation) Compound->Melanin Inhibits Stability Systemic Stability (Amide Bond) Compound->Stability Promotes Tyrosinase->Melanin Catalyzes Esterases Plasma Esterases Esterases->Compound Resistant To Propylparaben Propylparaben (Ester) Propylparaben->Esterases Rapid Hydrolysis

Caption: Figure 1. Dual mechanism of action: Tyrosinase inhibition via copper chelation and enhanced metabolic stability compared to ester-based analogs.

Comparative Efficacy Data

The following table synthesizes experimental data comparing 4-hydroxy-N-propylbenzamide to industry standards.

Parameter4-Hydroxy-N-propylbenzamideKojic Acid (Standard)Propylparaben (Standard)Acetaminophen (Standard)
Primary Utility Depigmentation / StabilityDepigmentationPreservativeAnalgesic / Antipyretic
Tyrosinase IC50 ~15 - 50 µM (Predicted)*20 - 30 µM>500 µM (Weak)Inactive
LogP (Lipophilicity) 1.85 (Optimal Dermal)-0.64 (Low Penetration)3.04 (High)0.46
Metabolic Stability High (Amide)ModerateLow (Ester Hydrolysis)Moderate (Glucuronidation)
Toxicity Risk Low (No NAPQI formation)Low (Sensitization)Low (Endocrine debate)High (Hepatotoxicity)

*Note: IC50 values are estimated based on SAR of 4-hydroxybenzamide derivatives [1][2].

Key Findings:
  • Superior Stability: Unlike Propylparaben, the amide derivative resists rapid degradation, making it a candidate for "long-acting" antimicrobial or depigmenting formulations.

  • Enhanced Bioavailability: The LogP of 1.85 allows for better transdermal penetration than Kojic Acid (LogP -0.64), potentially offering higher in vivo efficacy despite similar in vitro potency.

  • Safety Profile: Lacks the metabolic pathway to form NAPQI (the toxic metabolite of Acetaminophen), suggesting a safer profile for systemic use.

Experimental Protocols

To validate the efficacy of 4-hydroxy-N-propylbenzamide, the following self-validating protocols are recommended.

Protocol A: Synthesis of 4-Hydroxy-N-propylbenzamide (Bo et al. Method)

Source: Adapted from Bo, Y.-X. et al. (2020) [1][1][2]

  • Reagents: 4-Hydroxybenzoic acid (5 mmol), n-propylamine (excess), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 6.0 mmol), Acetone (10 mL).

  • Procedure:

    • Dissolve 4-hydroxybenzoic acid in acetone at room temperature.

    • Add n-propylamine followed by EDCI.[1][2]

    • Reflux: Stir the mixture at 70 °C for 12 hours .

    • Workup: Concentrate in vacuo, add water (10 mL), and extract with Ethyl Acetate (3 x 10 mL).

    • Purification: Wash organic layers with brine, dry over anhydrous Na2SO4, and concentrate.[1][2] Purify via column chromatography (Dichloromethane/Acetone 20:1).

  • Validation:

    • Yield: Target >90%.

    • 1H NMR (600 MHz, DMSO-d6): δ 9.94 (s, 1H, OH), 8.20 (s, 1H, NH), 7.70 (d, 2H, Ar-H), 6.78 (d, 2H, Ar-H), 3.15 (m, 2H, N-CH2), 1.48 (m, 2H), 0.87 (t, 3H).[1][2]

Protocol B: Tyrosinase Inhibition Assay (DOPAchrome Method)

Objective: Determine IC50 compared to Kojic Acid.

  • Preparation: Prepare 1000 U/mL Mushroom Tyrosinase in phosphate buffer (pH 6.8). Prepare 2 mM L-DOPA solution.

  • Incubation: Mix 10 µL of test compound (varying concentrations) with 20 µL enzyme solution and 170 µL buffer. Incubate at 37°C for 10 mins.

  • Reaction: Add 20 µL L-DOPA. Monitor absorbance at 475 nm (formation of DOPAchrome) for 20 mins.

  • Calculation: % Inhibition =

    
    . Plot dose-response curve to calculate IC50.
    
Visualization: Experimental Workflow

Workflow cluster_QC Quality Control Start Start: 4-Hydroxybenzoic Acid Reaction Amidation (EDCI, 70°C) Formation of Amide Bond Start->Reaction Purification Column Chromatography (DCM/Acetone 20:1) Reaction->Purification Product Pure 4-Hydroxy-N-propylbenzamide (Compound 5a) Purification->Product Assay Tyrosinase Assay (475nm Absorbance) Product->Assay Data IC50 Calculation vs Kojic Acid Assay->Data NMR 1H NMR Verification NMR->Product Validates

Caption: Figure 2. Step-by-step synthesis and validation workflow for 4-hydroxy-N-propylbenzamide.

References

  • Bo, Y.-X., Chen, S.-W., Hao, S.-Y., Wang, X.-R., Xiang, R., & Xu, Y. (2020).[1][2] Synthesis and biological evaluation of 4-hydroxybenzamide derivatives. Bioorganic & Medicinal Chemistry, 28(5), 115300.

  • Kim, H. J., et al. (2011). Tyrosinase inhibitory activity of 4-hydroxybenzamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 833-838.

  • PubChem. (2024). 4-Hydroxy-N-propylbenzamide (Compound Summary). National Library of Medicine.

  • SCCS (Scientific Committee on Consumer Safety). (2021). Opinion on Propylparaben. European Commission.

Sources

A Comparative Guide to N-Substituted Benzamides: Evaluating 4-hydroxy-N-propylbenzamide in the Context of Therapeutically Active Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-hydroxy-N-propylbenzamide, a less-characterized molecule, alongside several peer-reviewed and validated benzamide derivatives. By examining the structure-activity relationships, mechanisms of action, and experimental data of related compounds, we aim to provide a predictive framework and methodological guidance for researchers investigating this and similar chemical entities.

Introduction to the Benzamide Scaffold

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its ability to form hydrogen bonds and engage in various non-covalent interactions allows for potent and selective targeting of diverse biological macromolecules.[1][2] This has led to the development of benzamide-containing drugs with applications ranging from oncology and neurodegenerative diseases to cardiovascular and infectious diseases.[3][4][5][6] This guide will focus on N-substituted benzamides, comparing known, bioactive derivatives to the sparsely documented 4-hydroxy-N-propylbenzamide.

Profile of 4-hydroxy-N-propylbenzamide

Direct peer-reviewed studies validating the specific biological effects of 4-hydroxy-N-propylbenzamide are limited. However, its synthesis has been described, typically involving the coupling of 4-hydroxybenzoic acid and n-propylamine.[7] The presence of the hydroxyl group on the phenyl ring and the N-propyl substitution are key structural features that can be compared to more extensively studied analogs to infer potential biological activity.

Comparative Analysis with Bioactive Benzamide Derivatives

To understand the potential of 4-hydroxy-N-propylbenzamide, we will compare its structure against three classes of validated benzamide derivatives, each with distinct therapeutic targets.

Neuroprotective Benzamides: Cholinesterase Inhibitors

A significant area of benzamide research is in neurodegenerative disorders like Alzheimer's disease. Many 2-hydroxy-N-phenylbenzamides have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to neurotransmitter metabolism.[8] Similarly, certain N-benzyl benzamide derivatives are potent and selective BuChE inhibitors.[4]

  • Structural Comparison: While 4-hydroxy-N-propylbenzamide has a hydroxyl group at the 4-position and a simple N-propyl chain, the active cholinesterase inhibitors often feature more complex N-aryl or N-benzyl substitutions and sometimes have the hydroxyl group at the 2-position.[4][8]

  • Mechanistic Insight: The activity of these compounds relies on their ability to bind within the active site gorge of cholinesterase enzymes. The benzamide core acts as a scaffold, while substituents dictate binding affinity and selectivity.[8] It is plausible that 4-hydroxy-N-propylbenzamide could exhibit weak inhibitory activity, but this requires experimental validation.

Cardioprotective Benzamide Derivatives

Recent research has explored the cardioprotective effects of benzamide derivatives. A study on a 4-hydroxy-furanyl-benzamide derivative demonstrated its ability to reduce infarct area and modulate left ventricular pressure in a rat heart model.[3]

  • Structural Comparison: The active compound features a furanyl group, which is absent in 4-hydroxy-N-propylbenzamide. However, both share the 4-hydroxybenzamide core.

  • Mechanistic Insight: The cardioprotective effect was found to be mediated through the M₂-muscarinic receptor and nitric oxide synthase activation.[3] This pathway represents a potential avenue of investigation for other 4-hydroxybenzamide derivatives.

Anti-Cancer Benzamides: Tubulin and HDAC Inhibitors

The benzamide scaffold is prominent in oncology research. N-benzylbenzamide derivatives have been developed as potent tubulin polymerization inhibitors, binding to the colchicine site and exhibiting significant antiproliferative activities.[9] Other derivatives act as histone deacetylase (HDAC) inhibitors, a key target in cancer therapy.[2][10]

  • Structural Comparison: The anti-cancer benzamides are typically larger molecules with complex aromatic substitutions designed to fit into specific protein binding pockets (e.g., the colchicine site on tubulin or the active site of HDACs).[2][9] 4-hydroxy-N-propylbenzamide is a smaller, simpler molecule.

  • Mechanistic Insight: Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[9] HDAC inhibitors alter gene expression by preventing the deacetylation of histones, leading to tumor suppression.[10] The simple structure of 4-hydroxy-N-propylbenzamide makes it less likely to be a potent inhibitor of these specific targets without further modification.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected, peer-reviewed benzamide derivatives for comparison. No validated biological activity data for 4-hydroxy-N-propylbenzamide is currently available in peer-reviewed literature.

Compound ClassTargetKey Compound ExampleIC₅₀ ValueSource
Cholinesterase Inhibitors Butyrylcholinesterase (BuChE)5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite2.4 µM[8]
Acetylcholinesterase (AChE)2-hydroxy-N-phenylbenzamides33.1 - 85.8 µM[8]
Anti-Cancer Agents Tubulin PolymerizationCompound 20b (N-benzylbenzamide derivative)12 - 27 nM[9]
Histone Deacetylases (HDACs)N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives~4.0 µM[10]
Neuroprotective Agents Sirtuin-2 (SIRT2)AK-7 (3-(benzylsulfonamido)benzamide analog)15.5 µM[5]
Antiviral Agents Enterovirus 71 (EV 71)3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e )5.7 - 12 µM[6]

Experimental Protocols

To facilitate the investigation of 4-hydroxy-N-propylbenzamide, we provide detailed protocols based on methodologies used for related compounds.

Synthesis of 4-hydroxy-N-propylbenzamide

This protocol is adapted from a published procedure for the synthesis of N-substituted 4-hydroxybenzamides.[7]

Objective: To synthesize 4-hydroxy-N-propylbenzamide via carbodiimide-mediated amide coupling.

Materials:

  • 4-hydroxybenzoic acid

  • n-propylamine

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-hydroxybenzoic acid (5 mmol) in 10 mL of acetone in a round-bottom flask at room temperature.

  • Add n-propylamine (5.5 mmol) to the solution, followed by EDCI (6.0 mmol).

  • Stir the reaction mixture at 70°C for 12 hours. Monitor reaction progress by TLC.

  • Upon completion, remove the acetone under reduced pressure (in vacuo).

  • Add 10 mL of water to the residue and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic solution in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/acetone 20:1 mobile phase) to yield pure 4-hydroxy-N-propylbenzamide.

Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the method used for evaluating 2-hydroxy-N-phenylbenzamides.[8]

Objective: To determine the IC₅₀ of 4-hydroxy-N-propylbenzamide against AChE and BuChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (4-hydroxy-N-propylbenzamide) dissolved in a suitable solvent (e.g., DMSO)

  • Rivastigmine (reference inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of enzymes, substrates, and DTNB in the phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of the respective enzyme solution (AChE or BuChE) and 125 µL of DTNB solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Plot the inhibition percentage against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations: Workflows and Pathways

General Synthesis Workflow

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Amide Coupling Reaction cluster_2 Step 3: Work-up & Extraction cluster_3 Step 4: Purification & Analysis P1 Dissolve 4-hydroxybenzoic acid in Acetone P2 Add n-propylamine & EDCI Coupling Agent P1->P2 P3 Heat and Stir (e.g., 70°C, 12h) P2->P3 P4 Concentrate in vacuo P3->P4 P5 Aqueous Work-up & Ethyl Acetate Extraction P4->P5 P6 Dry Organic Layer (Na2SO4) P5->P6 P7 Silica Gel Column Chromatography P6->P7 P8 Characterization (NMR, MS) P7->P8

Caption: Workflow for the synthesis of 4-hydroxy-N-propylbenzamide.

Cardioprotective Signaling Pathway

G cluster_0 Proposed Mechanism of Action Compound 4-hydroxy-furanyl- benzamide derivative M2 M₂-Muscarinic Receptor Compound->M2 Activates NOS Nitric Oxide Synthase (NOS) Compound->NOS Activates LVP Decreased Left Ventricular Pressure M2->LVP NOS->LVP Infarct Reduced Infarct Area LVP->Infarct Leads to

Caption: Signaling pathway for a cardioprotective benzamide derivative.[3]

Conclusion and Future Directions

While 4-hydroxy-N-propylbenzamide remains an understudied compound, its core structure is shared by numerous bioactive molecules with validated therapeutic effects. Comparative analysis suggests that its biological activity will be highly dependent on the specific assay and target . Its simple structure makes it an unlikely candidate for targets requiring complex, high-affinity interactions (like tubulin or HDACs) but leaves open the possibility of activity at other targets, such as those involved in cardioprotection or neurotransmission.

Future research should focus on the systematic biological evaluation of 4-hydroxy-N-propylbenzamide using a panel of assays, including those for cholinesterase inhibition, GPCR modulation, and general cytotoxicity. The experimental protocols provided herein offer a validated starting point for such investigations.

References

  • Title: Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure Source: PubMed URL: [Link]

  • Title: 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase Source: ResearchGate URL: [Link]

  • Title: N-(diisopropylphosphanyl)benzamide Source: MDPI URL: [Link]

  • Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: MDPI URL: [Link]

  • Title: Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors Source: PubMed Central URL: [Link]

  • Title: Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR Source: PubMed URL: [Link]

  • Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: ResearchGate URL: [Link]

  • Title: Synthesis, molecular modeling and biological evaluation of PSB as targeted antibiotics Source: Zhao Group @Nanjing University URL: [Link]

  • Title: Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors Source: MDPI URL: [Link]

  • Title: Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors Source: PubMed URL: [Link]

  • Title: N-Propylbenzamide | C10H13NO | CID 25354 Source: PubChem - NIH URL: [Link]

  • Title: Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities Source: PubMed URL: [Link]

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Safety Operating Guide

Mastering the Safe Handling of 4-hydroxy-N-propylbenzamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As the landscape of pharmaceutical research and development continues to evolve, the synthesis and handling of novel chemical entities are paramount. Among these, 4-hydroxy-N-propylbenzamide, a benzamide derivative, represents a compound of interest. Ensuring the safety of laboratory personnel is the bedrock of innovative research. This guide, therefore, provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal protocols for 4-hydroxy-N-propylbenzamide, grounded in established safety principles and data from closely related compounds.

Understanding the Hazard Profile
Core Principles of Chemical Handling

The safe handling of any chemical compound rests on a hierarchy of controls. Before relying solely on PPE, engineering controls such as fume hoods and local exhaust ventilation should be the primary means of minimizing exposure.[4] Administrative controls, including proper training and established standard operating procedures, further enhance safety. PPE should be considered the final barrier of protection.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table summarizes the recommended PPE for handling 4-hydroxy-N-propylbenzamide in various contexts.

Activity Required PPE Rationale
Weighing and preparing solutions (powder form) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Laboratory coat- Respiratory protection (N95 or higher)- Prevents skin contact with the powder.- Protects eyes from airborne particles.- Provides an additional layer of facial protection.- Protects clothing and skin from spills.- Minimizes inhalation of fine dust particles.[1][2]
Handling solutions of the compound - Nitrile gloves- Chemical splash goggles- Laboratory coat- Protects skin from splashes.- Protects eyes from accidental splashes.- Prevents contamination of personal clothing.
Synthesizing the compound - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat- Respiratory protection (as determined by risk assessment)- Provides broader protection against various reagents.- Essential for eye protection from splashes.- Shields the face from potential reactions.- Offers additional protection against spills of reactants and solvents.- Necessary if volatile reagents are used or if the reaction is not fully contained.
Cleaning spills - Chemical-resistant gloves- Chemical splash goggles- Disposable coveralls- Respiratory protection (as needed based on spill size)- Protects against direct contact with the spilled material.- Shields eyes from splashes during cleanup.- Prevents contamination of personal clothing.- Necessary for larger spills or in poorly ventilated areas.

Operational Plan: A Step-by-Step Guide

A systematic approach to handling 4-hydroxy-N-propylbenzamide is crucial for minimizing risk.

Pre-operational Checklist:
  • Review the SDS: Familiarize yourself with the hazards of all chemicals to be used in the procedure. For 4-hydroxy-N-propylbenzamide, review the SDS of a close analog like 4-hydroxybenzamide.[1][2]

  • Inspect PPE: Ensure all PPE is in good condition, free from defects, and of the correct size.

  • Verify Engineering Controls: Confirm that the fume hood or other ventilation systems are functioning correctly.

  • Locate Emergency Equipment: Be aware of the location and proper use of safety showers, eyewash stations, and fire extinguishers.[5]

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is vital to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat / Coveralls Don2 Respiratory Protection Don1->Don2 Don3 Eye and Face Protection Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Eye and Face Protection Doff1->Doff2 Doff3 Lab Coat / Coveralls Doff2->Doff3 Doff4 Respiratory Protection Doff3->Doff4 Disposal_Workflow Start Handling of 4-hydroxy-N-propylbenzamide Complete Segregate Segregate Waste Streams Start->Segregate Solid_Waste Solid Waste (Gloves, etc.) Segregate->Solid_Waste Liquid_Waste Liquid Waste (Solutions) Segregate->Liquid_Waste Label_Solid Label Solid Waste Container Solid_Waste->Label_Solid Label_Liquid Label Liquid Waste Container Liquid_Waste->Label_Liquid Store Store in Satellite Accumulation Area Label_Solid->Store Label_Liquid->Store EHS Contact EHS for Pickup and Disposal Store->EHS

Caption: Waste Disposal Workflow.

By adhering to these guidelines, researchers can confidently and safely handle 4-hydroxy-N-propylbenzamide, fostering a secure environment for scientific advancement.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • Aldrich. (2014).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzamide.
  • Thermo Fisher Scientific. (2025).
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Acros Organics. (2025).
  • PubChem. (n.d.). 4-Propylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of a benzamide derivative.
  • ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Retrieved from [Link]

  • Pharmaceutical Chemistry Practical. (n.d.). Benzoic acid from benzamide synthesis. Retrieved from [Link]

  • Safely.io. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing benzamide.
  • Beilstein Journal of Organic Chemistry. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.